nickel;yttrium
Description
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Properties
CAS No. |
61870-31-3 |
|---|---|
Molecular Formula |
NiY2 |
Molecular Weight |
236.505 g/mol |
IUPAC Name |
nickel;yttrium |
InChI |
InChI=1S/Ni.2Y |
InChI Key |
BGHZBTZMCBCKEL-UHFFFAOYSA-N |
Canonical SMILES |
[Ni].[Y].[Y] |
Origin of Product |
United States |
Research Context of Nickel Yttrium Systems in Advanced Materials Science
Significance of Nickel-Yttrium Intermetallic Compounds in Modern Scientific Disciplines
The intermetallic compounds formed between nickel (Ni) and yttrium (Y) are of significant interest in materials science due to their unique magnetic, electronic, optical, and thermal properties. researchgate.net These properties make them valuable in a variety of applications, including as structural materials for high-temperature environments, in hydrogen storage, and as coatings for corrosion resistance.
One of the key areas of application for Ni-Y alloys is in high-temperature settings. The addition of yttrium to nickel-based superalloys has been shown to improve their oxidation resistance and creep properties. researchgate.net Yttrium promotes the formation of a stable, protective oxide layer and enhances its adhesion to the alloy surface. researchgate.net This is particularly important for components in gas turbine engines and other aerospace applications that operate under extreme temperatures and corrosive environments. openaccessjournals.com For instance, NiCrAlY alloys are used as thermal spray coatings due to their high-temperature stability and corrosion resistance. americanelements.com
Nickel-yttrium compounds also exhibit interesting hydrogen storage capabilities. The Mg-Ni-Y system, in particular, is considered a promising candidate for hydrogen storage materials due to its high storage capacity and low specific weight. concordia.ca The intermetallic compounds within this system play a crucial role in the absorption and desorption of hydrogen.
Furthermore, the magnetic properties of Ni-Y intermetallics have been a subject of extensive research. The magnetic behavior of nickel in these compounds can range from enhanced paramagnetism to weak ferromagnetism, depending on the composition and crystal structure. nipne.ro This makes them potentially useful in the development of magnetic materials.
The addition of yttrium to nickel alloys can also enhance their mechanical properties. For example, in Mg-Ni-Y alloys, the introduction of a Long Period Stacking Order (LPSO) phase has been shown to significantly improve compressive strength. researchgate.netdoaj.org
Table 1: Properties of Nickel-Yttrium Intermetallic Compounds
| Compound | Crystal Structure | Space Group | Key Properties |
| Ni₁₇Y₂ | Hexagonal | P6₃/mmc | High-temperature stability, subject to internal oxidation. researchgate.net |
| Ni₅Y | Hexagonal | P6/mmm | Forms spontaneously, negative formation energy. researchgate.netnipne.ro |
| Ni₇Y₂ | Rhombohedral | R-3mH | Part of the complex Ni-Y phase diagram. researchgate.net |
| Ni₃Y | Rhombohedral | R-3mH | Can be derived from the TNi₅ crystal structure. researchgate.netresearchgate.net |
| Ni₂Y | Cubic | Fd-3m | Part of the complex Ni-Y phase diagram. researchgate.net |
| NiY | Orthorhombic | CrB-type | Melts congruently. osti.gov |
Historical Trajectory of Nickel-Yttrium System Investigations
The systematic study of the nickel-yttrium system began in the mid-20th century, driven by the burgeoning field of materials science and the demand for advanced alloys with superior properties. An early comprehensive investigation into the Ni-Y phase diagram was conducted by Beaudry and Daane in 1960. osti.gov Using metallographic, thermal analysis, and X-ray diffraction methods, they identified nine intermetallic compounds: Y₃Ni, Y₃Ni₂, YNi, YNi₂, YNi₃, Y₂Ni₇, YNi₄, and Y₂Ni₁₇. osti.gov Their work revealed that most of these compounds undergo peritectic decomposition, while YNi and YNi₅ melt congruently. osti.gov
Subsequent research refined and sometimes challenged these early findings. For example, a later investigation by Domagala et al. reported only eight compounds, omitting Ni₇Y₂. concordia.ca However, the existence of a Ni₇RE₂ (where RE is a rare earth element) phase was later confirmed by Buschow, supporting the initial findings of Beaudry and Daane. concordia.ca
The 1960s also saw research into the crystal structures of intermetallic compounds between nickel and rare earth metals, including yttrium. researchgate.net These studies showed that many of the crystal structures in the Ni-Y system could be derived from one another through ordered atomic substitutions, with the TNi₅ structure playing a fundamental role. researchgate.net
Throughout the latter half of the 20th century and into the 21st, research has continued to delve into the thermodynamic properties and phase equilibria of the Ni-Y system. concordia.caresearchgate.net The development of computational methods like the CALPHAD (Calculation of Phase Diagrams) technique has allowed for more precise modeling of the thermodynamic properties and phase diagrams of Ni-Y alloys. ijiset.com
In recent years, the focus has shifted towards the practical applications of Ni-Y systems, particularly in areas like high-temperature coatings, hydrogen storage, and the development of nanocrystalline alloys with enhanced thermal stability. researchgate.netresearchgate.netgoogle.com The addition of yttrium to nickel-based alloys continues to be an active area of research for improving the performance of materials in demanding environments. researchgate.net
Table 2: Timeline of Key Investigations into the Nickel-Yttrium System
| Year | Key Finding/Development | Researchers |
| 1960 | First comprehensive investigation of the Ni-Y phase diagram, identifying nine intermetallic compounds. osti.gov | Beaudry and Daane |
| 1969 | Elucidation of the crystallographic relationships between different Ni-Y intermetallic compounds. researchgate.net | Lemaire and Paccard |
| 2009 | Thermodynamic assessment and optimization of the Mg-Ni-Y ternary system for hydrogen storage applications. concordia.ca | Islam, Medraj, et al. |
| 2014 | Calorimetric studies and modeling of the thermodynamic properties of liquid and solid Ni-Y alloys. researchgate.net | Shevchenko, et al. |
| 2020 | Investigation into the enhanced mechanical properties of Mg-Ni-Y alloys with LPSO phases for degradable applications. researchgate.net | Wang, et al. |
Intermetallic Compound Formation and Phase Stability in Nickel Yttrium Systems
Binary Nickel-Yttrium Intermetallics
The binary Ni-Y system is characterized by the formation of several stable intermetallic compounds. mdpi.com Early investigations identified between eight and nine distinct intermediate phases. tu-chemnitz.de These compounds exhibit a range of stoichiometries and crystal structures, which dictate their physical and chemical properties.
The Ni-Y system contains eight primary intermetallic compounds with crystal structures ranging from cubic to orthorhombic. researchgate.net The complexity of these structures influences their mechanical and thermodynamic behavior. researchgate.net For instance, Ni₅Y is noted for having the largest bulk modulus, shear modulus, and Young's modulus among these compounds, with values of 181.71 GPa, 79.75 GPa, and 208.70 GPa, respectively. nih.gov The crystal structure and stoichiometry for each of the main binary phases are summarized below.
| Compound | Stoichiometry | Crystal System | Space Group | Prototype | Reference |
|---|---|---|---|---|---|
| Ni₁₇Y₂ | 89.5% Ni, 10.5% Y | Hexagonal | P6₃/mmc | Th₂Ni₁₇ | psu.eduunimi.it |
| Ni₅Y | 83.3% Ni, 16.7% Y | Hexagonal | P6/mmm | CaCu₅ | nih.govlibretexts.org |
| Ni₇Y₂ | 77.8% Ni, 22.2% Y | Rhombohedral | R-3m | Gd₂Co₇ | researchgate.netspbstu.ru |
| Ni₃Y | 75% Ni, 25% Y | Rhombohedral | R-3m | PuNi₃ | researchgate.netiupac.org |
| Ni₂Y | 66.7% Ni, 33.3% Y | Cubic | Fd-3m | Cu₂Mg | researchgate.net |
| NiY | 50% Ni, 50% Y | Orthorhombic | Pnma | CrB | researchgate.net |
| Ni₂Y₃ | 40% Ni, 60% Y | Tetragonal | P4₁2₁2 | - | researchgate.net |
| NiY₃ | 25% Ni, 75% Y | Orthorhombic | Pnma | - | researchgate.net |
The Ni-Y phase diagram has been the subject of several investigations and thermodynamic assessments. Initial studies by Beaudry and Daane, using methods like metallography, thermal analysis, and X-ray diffraction (XRD), reported the existence of nine intermetallic compounds. tu-chemnitz.de A subsequent investigation by Domagala et al. identified only eight, omitting the Ni₇Y₂ phase. tu-chemnitz.de However, the presence of an Ni₇RE₂ (where RE is a rare-earth element) phase is a consistent feature in heavier Ni-RE systems, supporting the existence of Ni₇Y₂. tu-chemnitz.de
The thermodynamic stability of the Ni-Y intermetallic compounds can be evaluated through their formation enthalpies; a more negative value indicates greater stability. researchgate.net First-principles calculations have shown that all the primary binary Ni-Y compounds have negative formation enthalpies, confirming their thermodynamic stability at ground state. mdpi.com
The calculated stability of the compounds follows the order: NiY > Ni₂Y > Ni₃Y > Ni₇Y₂ > Ni₅Y > Ni₂Y₃ > Ni₁₇Y₂ > NiY₃. researchgate.net The NiY phase possesses the lowest formation enthalpy, calculated to be -0.494 eV/atom, making it the most stable compound in the system. researchgate.netmdpi.com Experimental measurements via high-temperature calorimetry have reported a standard enthalpy of formation for NiY of -0.341 eV/atom (or -32.9 kJ/mol). psu.edu The spontaneous formation of the Ni₅Y phase has also been noted, attributed to its negative formation energy. libretexts.org
| Compound | Calculated Formation Enthalpy (eV/atom) | Reference |
|---|---|---|
| Ni₁₇Y₂ | -0.342 | researchgate.net |
| Ni₅Y | -0.380 | researchgate.net |
| Ni₇Y₂ | -0.428 | researchgate.net |
| Ni₃Y | -0.449 | researchgate.net |
| Ni₂Y | -0.485 | researchgate.net |
| NiY | -0.494 | researchgate.net |
| Ni₂Y₃ | -0.354 | researchgate.net |
| NiY₃ | -0.245 | researchgate.net |
Ternary and Multicomponent Nickel-Yttrium-Based Systems
The addition of a third element, such as magnesium (Mg) or aluminum (Al), to the Ni-Y system leads to the formation of ternary intermetallic compounds and alters the phase equilibria.
A critical thermodynamic assessment of the Mg-Ni-Y ternary system has been conducted to understand its phase relationships. tu-chemnitz.de Experimental investigation of the isothermal section at 673 K (400 °C) using techniques like XRD, scanning electron microscopy (SEM), and differential thermal analysis (DTA) has confirmed the existence of two ternary compounds in the nickel-rich region: MgNi₄Y and Mg₂Ni₉Y. tu-chemnitz.de This study identified 13 single-phase regions, 25 two-phase regions, and 13 three-phase regions at this temperature. tu-chemnitz.de Further studies using diffusion couples and key alloys have also been employed to map the phase equilibria.
Several ternary compounds have been identified in Ni-Y based systems. The crystal structures for some of these have been determined:
MgNi₄Y : This compound possesses a cubic structure of the AuBe₅ (or SnMgCu₄) type. tu-chemnitz.de
Mg₂Ni₉Y : This phase has a hexagonal crystal structure and is isostructural with the LaMg₂Ni₉ compound. tu-chemnitz.de
Y₂Mg₁₁Ni₂
RE₄Ni₂Mg₃
Mg₁₅NiY
Al₃Ni₂Y
While the formation of Al₃Ni₂Y has been confirmed through X-ray diffraction and its enthalpy of formation has been measured, its specific crystal structure type is not detailed in the available literature. iupac.org
Influence of Additional Elements on Phase Formation (e.g., Aluminum, Cobalt, Gadolinium, Zinc, Copper)
The addition of a third element to the nickel-yttrium (Ni-Y) binary system significantly alters phase equilibria, leading to the formation of ternary intermetallic compounds and modifying the stability of existing binary phases. The influence of elements such as aluminum, cobalt, gadolinium, zinc, and copper has been the subject of various research efforts to tailor the properties of Ni-Y based materials for specific applications.
Aluminum (Al)
The introduction of aluminum into the Ni-Y system results in a complex ternary phase diagram with numerous intermetallic compounds. Research into the Al-Ni-Y system has identified several stable ternary phases, particularly in the aluminum-rich regions. researchgate.netresearchgate.net The phase composition is highly sensitive to heat treatment and alloy composition. researchgate.net
Studies on the isothermal section of the Y–Ni–Al ternary system at 773 K have confirmed the existence of various ternary compounds. researchgate.net For instance, in Ni-lean Al-Ni-Y systems, intermetallic features such as Al23Ni6Y4 (monoclinic) embedded in an Al19Ni5Y3 (orthorhombic) matrix have been identified. researchgate.net Heat treatment can induce phase transformations; for example, an as-cast alloy with the composition Y5Ni15Al80 initially containing Al, NiAl3, and Y4Ni6Al23 phases transformed to a mixture of Al, YNi3Al9, NiAl3, and traces of Y3Ni5Al19 after annealing. researchgate.net The strong bonding between aluminum, yttrium, and nickel atoms is attributed to charge transfer from the valence orbitals of Al and Y to the nickel s-d band. psu.edu
Thermodynamic modeling and experimental calorimetry have been used to determine the enthalpies of formation for several ternary compounds, providing crucial data for predicting phase stability. researchgate.net
Table 1: Experimentally Observed Ternary Phases in the Ni-Y-Al System
| Phase | Crystal Structure | Notes | Reference |
|---|---|---|---|
| Y4Ni6Al23 | --- | Observed at 773 K | researchgate.net |
| YNi3Al9 | --- | Forms after annealing in Al-rich alloys | researchgate.net |
| Y3Ni5Al19 | --- | Observed after annealing in Al-rich alloys | researchgate.net |
| Al23Ni6Y4 | Monoclinic | Identified in Ni-lean systems | researchgate.net |
| Al19Ni5Y3 | Orthorhombic | Matrix phase in Ni-lean systems | researchgate.net |
Cobalt (Co)
Cobalt, being chemically similar to nickel, often forms solid solutions with Ni-Y intermetallic compounds. Thermodynamic modeling of the Co-Ni-Y system indicates the formation of line intermetallic compounds such as (Co,Ni)17Y2, where cobalt atoms substitute for nickel atoms in the crystal lattice. researchgate.net The addition of cobalt to MCrAlY coatings (where M can be Ni or Co) is a common industrial practice to improve performance, although detailed information on its specific influence on the NiCrAl system is limited. tib.eu First-principles studies on related systems like YNi2−xCoxB2C show that cobalt substitution for nickel can be effectively explained by a rigid band model, which analyzes the effects on electronic structure and structural stability. aps.org
Table 2: Observed Ternary Phases in the Ni-Y-Co System
| Phase | Crystal Structure | Notes | Reference |
|---|---|---|---|
| (Co,Ni)17Y2 | --- | Modeled as a line intermetallic compound | researchgate.net |
| (Co,Ni)5Y | --- | --- | researchgate.net |
| (Co,Ni)7Y2 | --- | --- | researchgate.net |
| (Co,Ni)3Y | --- | --- | researchgate.net |
Gadolinium (Gd)
Gadolinium (Gd), another rare-earth element, has chemical properties similar to yttrium. wikipedia.org Consequently, the Ni-Gd phase diagram shows many similarities to the Ni-Y system, with several analogous intermetallic compounds. govinfo.gov When Gd is introduced into Ni-Y based systems, particularly those also containing zirconium (Zr) for catalytic applications, it influences the phase composition. The addition of a Gd2O3 promoter to a Ni/Y2O3-ZrO2 catalyst leads to the formation of a cubic zirconium gadolinium oxide phase. mdpi.comacs.org This addition can modify the surface of the catalyst, limit the size of NiO particles, and create more easily reducible NiO species. mdpi.comacs.org In Mg-Gd-Ni-Y alloys, nickel content influences the formation of eutectic structures composed of the Mg matrix, a Long-Period Stacking Ordered (LPSO) phase, and the Mg2Ni phase. mdpi.com
Table 3: Influence of Gadolinium on Ni-Y Based Systems
| System | Observed Effect/New Phase | Notes | Reference |
|---|---|---|---|
| Ni/Y-Zr Catalyst | Formation of cubic zirconium gadolinium oxide | Gd addition modifies the catalyst surface and NiO reducibility. | acs.org |
| Mg-Gd-Ni-Y Alloy | Formation of eutectic structures (Mg + LPSO + Mg2Ni) | Ni content is higher in the eutectic structure compared to the LPSO phase. | mdpi.com |
Zinc (Zn)
The addition of zinc to the Ni-Y system can lead to the formation of complex ternary compounds. In systems designed for supercapacitor electrodes, ternary compounds with the formula NixCuyZnz(CO3)(OH)2 have been grown on nickel foam substrates. rsc.org These ternary compounds exhibit different morphologies and larger surface areas compared to their binary counterparts. rsc.org In studies of yttrium iron garnet doped with zinc, an increase in Zn concentration can lead to the formation of a yttrium iron perovskite (YIP) phase alongside the garnet phase. acs.org Research on the Ni-Bi-Zn ternary system, relevant for lead-free solders, has identified diffusion layers of γ-Ni5Zn21 at 450 °C. jmmab.comresearchgate.net
Table 4: Observed Ternary Phases and Effects in Ni-Y-Zn and Related Systems
| System/Compound | Phase/Effect | Notes | Reference |
|---|---|---|---|
| NixCuyZnz(CO3)(OH)2 | Ternary Compound | Grown hydrothermally on Ni foam for electrode applications. | rsc.org |
| Yttrium Iron Garnet | Formation of Yttrium Iron Perovskite (YIP) | Occurs with increasing Zn doping concentration. | acs.org |
| Ni-Bi-Zn | Formation of γ-Ni5Zn21 | Observed as a diffusion layer in solid/liquid diffusion couples. | jmmab.comresearchgate.net |
Copper (Cu)
Copper additions to Ni-Y based systems can alter phase stability and microstructure. In Ni-Fe-Cu alloys, the addition of both aluminum and yttrium resulted in the segregation of yttrium at grain boundaries and the formation of the Ni5Y intermetallic compound. researchgate.net In the related Pd-Y-Cu system, which is investigated for hydrogen purification membranes, small additions of copper (up to 3 at%) to a Pd-8at%Y alloy create a single-phase face-centered cubic (f.c.c) solid solution. bham.ac.uk However, further increases in copper content (between 3 at% and 6 at%) lead to the formation of a secondary f.c.c. phase, identified as Pd3YCu, which makes the material brittle. bham.ac.uk Studies on Cu-Zr-Y alloys show that yttrium additions can promote the precipitation of second-phase particles, which is beneficial for strengthening the alloy. mdpi.com The addition of yttrium to Cu-Cr-Zr alloys has been shown to refine grain size while maintaining the original phase composition. mdpi.com
Table 5: Influence of Copper on Ni-Y and Related Systems
| System | Observed Effect/New Phase | Notes | Reference |
|---|---|---|---|
| Ni-Fe-Cu-Al-Y | Formation of Ni5Y | Yttrium segregates to grain boundaries. | researchgate.net |
| Pd-Y-Cu | Formation of Pd3YCu | Forms as a secondary phase with Cu additions between 3-6 at%. | bham.ac.uk |
| Cu-Zr-Y | Promotes second-phase precipitation | Yttrium enhances the strengthening effect. | mdpi.com |
Advanced Synthesis Methodologies for Nickel Yttrium Materials
Chemical Synthesis Routes
Chemical synthesis routes for Ni-Y materials are valued for their ability to achieve high homogeneity and control over particle size and morphology at the atomic or molecular level. These methods typically involve the reaction of precursors in a liquid or solvent medium.
Co-precipitation Techniques
Co-precipitation is a widely used wet-chemical method for synthesizing nickel-yttrium compounds, particularly oxides and hydroxides. ntnu.no This technique involves dissolving salts of nickel and yttrium, often nitrates, in a suitable solvent and then inducing precipitation by adding a precipitating agent, such as sodium carbonate or ammonia (B1221849). ntnu.nocsic.es The key to this method is the simultaneous precipitation of both nickel and yttrium species, which promotes a high degree of homogeneity in the resulting material.
The pH of the solution is a critical parameter that must be carefully controlled during co-precipitation, as it influences the morphology and composition of the final product. ntnu.nocsic.es For instance, in the synthesis of Ni/Y2O3 catalysts, varying the pH of the aqueous solution of yttrium nitrate (B79036) with ammonia water can lead to different morphologies of the yttrium oxide support, such as large particles, sticks, needles, and nanosheets. csic.es After precipitation, the resulting slurry is typically filtered, washed, and dried, followed by calcination at elevated temperatures to obtain the desired oxide phase. ntnu.no
This method has been successfully employed to produce yttrium-doped nickel ferrites and Ni/Y2O3 nanocomposites. researchgate.net Research has shown that co-precipitation can lead to materials with increased specific surface area, smaller crystallite sizes, and enhanced reducibility, which are desirable properties for catalytic applications. ntnu.no
Table 1: Parameters in Co-precipitation Synthesis of Ni-Y Materials
| Parameter | Description | Impact on Final Product |
| Precursors | Soluble salts of nickel and yttrium (e.g., nitrates). ntnu.nomdpi.com | Determines the elemental composition of the final material. |
| Precipitating Agent | A chemical that induces precipitation (e.g., sodium carbonate, ammonia). ntnu.nocsic.es | Influences the rate and completeness of precipitation. |
| pH | The acidity or basicity of the solution. ntnu.nocsic.es | Critically affects the morphology and phase of the precipitate. csic.es |
| Temperature | The temperature at which precipitation occurs. ntnu.no | Can affect reaction kinetics and crystallite size. |
| Stirring | Agitation of the reaction mixture. | Ensures homogeneity and uniform particle formation. |
| Calcination Temperature | The temperature at which the precipitate is heated after drying. ntnu.no | Drives the conversion to the final oxide phase and influences crystallinity. |
Solvothermal and Hydrothermal Approaches
Solvothermal and hydrothermal methods are variations of chemical synthesis carried out in a closed vessel, or autoclave, under controlled temperature and pressure. The primary distinction between the two is the solvent used; hydrothermal synthesis specifically uses water, while solvothermal synthesis can employ a variety of organic solvents.
These techniques are particularly effective for synthesizing crystalline materials with well-defined morphologies. For instance, hydrothermal synthesis has been used to create a series of Ni nanoparticles supported on Y2O3 with different shapes by adjusting the pH of the reaction environment. researchgate.net In a typical process, an aqueous solution of yttrium nitrate is treated with ammonia water to achieve a specific pH, and the resulting slurry is heated in a hydrothermal reactor at temperatures around 170°C for an extended period. csic.es This process allows for the controlled growth of yttrium oxide supports with varying morphologies, which in turn affects the dispersion and size of the supported nickel nanoparticles. csic.esresearchgate.net
Hydrothermal methods have also been employed to synthesize novel yttrium-transition metal sulfates, such as YNi(OH)3(SO4), at temperatures near the critical point of water. uh.edu These methods offer the advantage of producing complex, crystalline structures that may not be accessible through other synthesis routes. uh.edu
Precursor-based Synthesis (e.g., Nickel Nitrate Hexahydrate, Yttrium Oxide Hexahydrate)
The choice of precursors is a fundamental aspect of chemical synthesis that significantly impacts the final properties of the nickel-yttrium material. Nickel nitrate hexahydrate (Ni(NO3)2·6H2O) and yttrium nitrate hexahydrate (Y(NO3)3·6H2O) are commonly used as starting materials. ntnu.nomdpi.com These nitrate salts are readily soluble in water and other polar solvents, facilitating their use in co-precipitation and hydrothermal/solvothermal methods. ntnu.nomdpi.com
The thermal decomposition behavior of these precursors is a crucial consideration, especially in methods like spray pyrolysis. mdpi.com Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are often used to understand the decomposition temperatures and potential formation of intermediate products. mdpi.com The synthesis of Ni/Y2O3 nanocomposites via ultrasonic spray pyrolysis (USP), for example, relies on the thermal decomposition of nickel and yttrium nitrates. mdpi.com The high stability of yttrium oxide compared to nickel oxide allows for the selective reduction of nickel oxide to elemental nickel in a hydrogen atmosphere. mdpi.com
In some cases, yttrium oxide (Y2O3) itself can be used as a precursor, often in conjunction with a nickel salt. ekb.eg For instance, in the wet impregnation method, calcined yttrium oxide support is added to an aqueous solution of nickel nitrate. ekb.eg The mixture is then heated to evaporate the solvent, dried, and calcined to produce the final catalyst. ekb.eg
Mechanical and Solid-State Synthesis
Mechanical and solid-state synthesis methods offer an alternative to chemical routes, often involving the direct reaction of solid precursors through mechanical energy or high temperatures. These methods are typically solvent-free, making them environmentally friendly.
Mechanochemical Processing (e.g., Planetary Ball Milling)
Mechanochemical processing, particularly high-energy planetary ball milling, is a powerful solid-state technique for synthesizing nickel-yttrium materials, including nanocomposites and alloys. ipme.ruresearchgate.net This top-down approach involves the repeated fracturing and cold-welding of powder particles trapped between colliding grinding balls in a sealed vial. nih.govsapub.org This process can induce chemical reactions and phase transformations at ambient temperatures. ipme.ru
In the synthesis of Ni/Y2O3 nanocomposites, high-energy ball milling of Ni powders with yttrium-based salts or Y2O3 can lead to the complete dissolution of the yttrium species into the nickel matrix, forming a metastable solid solution. ipme.ru Subsequent sintering can then precipitate fine Y2O3 particles uniformly distributed within the nickel matrix. ipme.ru
Recent studies have also explored the use of planetary ball milling for the mechanochemical synthesis of yttrium oxide (Y2O3) from yttrium hydride (YH3), with nickel acting as a catalyst. researchgate.netresearcher.life The presence of the nickel catalyst was found to significantly enhance the reaction kinetics, leading to a faster phase transformation and a reduction in crystallite size. researchgate.netresearcher.life
Table 2: Key Parameters in Planetary Ball Milling of Ni-Y Materials
| Parameter | Description | Impact on Synthesis |
| Milling Time | The duration of the milling process. nih.gov | Affects particle size reduction, homogenization, and the extent of reaction. nih.gov |
| Milling Speed | The rotational speed of the mill. nih.gov | Determines the energy input and the frequency and intensity of ball collisions. nih.gov |
| Ball-to-Powder Ratio (BPR) | The weight ratio of the grinding balls to the powder charge. nih.gov | Influences the efficiency of energy transfer and the milling dynamics. nih.gov |
| Milling Atmosphere | The gas present in the milling vial (e.g., inert gas, hydrogen). researchgate.netnih.gov | Can prevent oxidation or participate in the reaction. researchgate.netnih.gov |
| Process Control Agent (PCA) | A substance added to prevent excessive cold-welding. | Can facilitate the milling process and influence the final microstructure. |
Induction Levitation Melting
Induction levitation melting is a sophisticated technique used for synthesizing high-purity metallic alloys, including those of nickel and yttrium. mdpi.cominductionfoster.com This method uses a high-frequency electromagnetic field to both levitate and melt the metallic charge in a crucible-free manner. mdpi.cominductionfoster.com The absence of a crucible eliminates the risk of contamination from the container material, resulting in a significantly purer melt. mdpi.com
This technique is particularly advantageous for reactive metals like yttrium. mdpi.com The process is typically carried out in a vacuum or an inert atmosphere to prevent oxidation. mdpi.com Once the material is molten and homogenized, the electromagnetic field can be turned off, allowing the molten metal to be cast into a mold. inductionfoster.com Induction levitation melting is used in high-tech sectors that require ultra-pure metals and alloys, such as in the manufacturing of single crystals and for refining active metals. mdpi.com While it is a powerful tool for producing high-quality Ni-Y alloys, its application can be limited in terms of the mass of the melt that can be suspended. mdpi.com
Metallurgy Methods
Powder metallurgy (P/M) offers a versatile route for producing nickel-yttrium alloys, particularly those with compositions that are difficult to fabricate using conventional melting and casting techniques. cam.ac.uk This approach allows for the creation of materials with fine, uniform microstructures and is essential for producing oxide dispersion-strengthened (ODS) superalloys.
One prominent P/M technique is high-energy cryogenic mechanical alloying . This solid-state process involves repeated welding, fracturing, and re-welding of powder particles in a high-energy ball mill at cryogenic temperatures. Nickel-yttrium nanocrystalline alloys with initial grain sizes as small as 6.5 nm have been synthesized using this method. researchgate.netcambridge.org A key finding from this research is that the addition of yttrium significantly enhances the thermal stability of the nanocrystalline nickel structure. cambridge.org During the milling process, inadvertent contamination with elements like nitrogen can lead to the formation of yttrium nitride (YN) precipitates, which act as pinning points against grain growth at elevated temperatures. researchgate.netcambridge.org
After the initial powder is synthesized, it must be consolidated into a dense, bulk form. Hot Isostatic Pressing (HIP) is a common consolidation method where the alloy powder is sealed in a canister and subjected to high pressure and temperature. osti.govgoogle.com This process helps to eliminate internal porosity and create a fully dense billet. osti.gov
The table below summarizes key aspects of metallurgical methods used for Ni-Y material synthesis.
| Method | Process Description | Key Advantages | Typical Resulting Material |
| Mechanical Alloying | Solid-state powder processing involving repeated deformation, fracture, and welding of particles in a high-energy mill. researchgate.net | - Synthesis of nanocrystalline structures- Creation of non-equilibrium phases- Uniform dispersion of strengthening particles (e.g., oxides) cam.ac.uk | Nanocrystalline Ni-Y alloy powders. cambridge.org |
| Hot Isostatic Pressing (HIP) | Consolidation of powders by applying high pressure and temperature simultaneously in an inert atmosphere. osti.gov | - Achieves full density- Heals internal defects and voids- Produces isotropic properties osti.gov | Dense, monolithic billets from Ni-Y powders. google.com |
Vapor Deposition and Advanced Fabrication
Advanced fabrication techniques are employed to produce Ni-Y materials with highly controlled, often nanostructured, features for specialized applications.
The electric arc discharge method is a robust technique for synthesizing nanostructured materials. slideshare.net The process involves generating a high-temperature plasma arc between two electrodes, one of which is a consumable anode made of the material to be vaporized. google.com For nickel-yttrium systems, this method has been effectively used with a Ni-Y catalyst to produce high-quality, single-walled carbon nanotubes (SWNTs). nih.gov
In this process, a voltage is applied to generate an arc that vaporizes the anode material in a controlled, inert gas atmosphere. slideshare.net The vaporized atoms then condense rapidly in the cooler regions of the chamber, nucleating and growing into nanoparticles. nanografi.com Research has confirmed that a Ni-Y catalyst is among the most effective for the large-scale production of SWNTs via the arc discharge process. nih.gov The parameters of the process, such as the composition of the catalyst, the pressure of the inert gas, and the arc current, are critical in determining the yield and quality of the resulting nanostructures. nih.gov
Ultrasonic Spray Pyrolysis (USP) combined with lyophilization (freeze-drying) is an innovative, bottom-up approach for synthesizing nanocomposite powders, such as Ni/Y₂O₃, with high control over particle size and composition. mdpi.comresearchgate.netpreprints.org
The USP process consists of several stages:
Aerosol Generation : An ultrasonic nebulizer generates fine droplets (aerosol) from a liquid precursor solution containing dissolved nickel and yttrium salts (e.g., nitrates). mdpi.compreprints.org
Thermal Decomposition : A carrier gas transports the aerosol into a high-temperature reactor (e.g., at 900°C). Inside the reactor, the solvent evaporates, and the precursor salts undergo thermal decomposition. mdpi.com In a reducing atmosphere (e.g., N₂/H₂), nickel oxide is reduced to elemental nickel (Ni⁰), while yttrium forms stable yttrium oxide (Y₂O₃) nanoparticles. mdpi.comresearchgate.net
Particle Collection : The synthesized nanocomposite particles are then captured from the gas stream, often in a liquid suspension containing a stabilizing agent like polyvinylpyrrolidone (B124986) (PVP). mdpi.compreprints.org
Following synthesis, lyophilization is used to remove the solvent (water) from the suspension. This freeze-drying process involves freezing the suspension and then reducing the surrounding pressure to allow the frozen water to sublimate directly from a solid to a gas. This technique is advantageous as it prevents the particle agglomeration that can occur during conventional evaporative drying, resulting in a fine, sponge-like powder of the Ni/Y₂O₃ nanocomposite. mdpi.comresearchgate.net
Research findings confirm that this combined method successfully produces nanocomposite particles composed of elemental Ni⁰ and Y₂O₃. mdpi.com The final composition and particle morphology can be tuned by adjusting the precursor concentrations in the initial solution. mdpi.com
| Parameter | Description | Influence on Final Product |
| Precursor Solution | Aqueous solution of nickel(II) nitrate and yttrium(III) nitrate. preprints.org | The molar ratio of Ni/Y nitrates directly impacts the final composition of the Ni/Y₂O₃ nanocomposite powder. mdpi.com |
| USP Reactor Temperature | Typically set around 900°C. mdpi.com | Ensures complete thermal decomposition of precursors and reduction of nickel oxide to elemental nickel. mdpi.com |
| Drying Method | Lyophilization (freeze-drying) of the collected particle suspension. researchgate.net | Prevents hard agglomeration, yielding a fine, porous, and easily dispersible nanocomposite powder. mdpi.com |
Thermal-mechanical processing refers to manufacturing methods that use a combination of heat and mechanical deformation to shape a material and refine its internal structure. Hot extrusion is a key process in this category, often used to consolidate and process nickel-yttrium-containing alloys that have been produced via powder metallurgy or casting. cam.ac.ukresearchgate.net
During hot extrusion, a heated billet of the alloy is forced through a die with a smaller cross-sectional area. This process imparts significant plastic deformation to the material, which has several beneficial effects on the microstructure. For alloys containing Ni-Y intermetallic phases, hot extrusion is powerful in breaking up coarse, as-cast structures or networks of brittle phases into smaller, more uniformly distributed particles. researchgate.netmdpi.com
Furthermore, the process facilitates dynamic recrystallization, which leads to significant grain refinement. researchgate.net For instance, in aluminum alloys containing yttrium, intermetallic phases like Al₈Cu₄Y are fragmented into fine particles during hot extrusion, which then act as nucleation sites for new, refined grains. mdpi.com This microstructural refinement contributes directly to improved mechanical properties, such as ultimate tensile strength and ductility. researchgate.net In nickel-base superalloys, powders are often consolidated by HIP and then further processed by extrusion to produce the final mill shapes for demanding applications. osti.govgoogle.com
Computational and Theoretical Investigations of Nickel Yttrium Systems
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to Ni-Y and related systems to predict a variety of properties.
DFT calculations are instrumental in determining the most stable atomic arrangements of nickel-yttrium compounds. By minimizing the total energy of the system, researchers can predict equilibrium lattice parameters and geometries. For instance, in studies of yttrium nickelate (YNiO3), the DFT+U approach has been used to predict structural properties of the P21/n phase, including the equilibrium volume and bulk modulus. aip.org These calculations help in understanding the effects of different magnetic configurations on the crystal structure. aip.org
Investigations of nickel clusters supported on yttria-stabilized zirconia (YSZ), a material containing yttrium, have shown that Ni clusters tend to form pyramidal shapes rather than flat structures on the surface. rsc.org The average Ni-Ni distance in these clusters is found to be shorter than in a pure Ni(111) surface. rsc.org Furthermore, DFT has been employed to model yttrium oxyhydride structures, where lattice constants are optimized for various compositions, providing insight into the atomic arrangement of yttrium in a complex lattice. acs.org
Table 1: Predicted Structural Properties of P21/n YNiO3 from DFT+U Calculations
| Property | Value | Reference |
|---|
The electronic properties of Ni-Y systems, which govern their electrical, magnetic, and optical behaviors, are extensively studied using DFT. Analysis of the density of states (DOS) and band structure reveals the nature of chemical bonding and the metallic or insulating character of the material. For YNiO3, DFT+U and other advanced functionals have been employed to accurately capture its S-type antiferromagnetic insulating ground state. aip.org These calculations also allow for a quantitative characterization of effects like disproportionation through the analysis of Born effective charges, indicating charge transfer between nickel ions. aip.org
In the context of Ni clusters on YSZ, DFT calculations show a transfer of charge from the Ni clusters to the YSZ surface. rsc.org The amount of charge transferred depends on the size of the cluster. rsc.org Studies on yttrium-doped graphene have also utilized DFT to investigate the electronic structure, finding that yttrium doping can induce metallicity and magnetism in the graphene sheet. researchgate.net
Lattice dynamics, the study of the vibrations of atoms in a crystal, is crucial for understanding thermal properties. DFT-based phonon calculations can predict the vibrational frequencies and dispersion relations of materials. For YNiO3, first-principles phonon calculations have been used to investigate its lattice dynamics, with the predicted phonon frequencies at the Γ point showing good agreement with experimental infrared measurements. aip.org The analysis of stretching force constants indicated that the interaction between Ni and O atoms varies depending on the magnetic state of the NiO6 octahedral clusters. aip.org
Comparative DFT and DFT+U studies on pure nickel have highlighted the importance of including on-site Coulomb correlations and magnetism to accurately predict phonon frequencies. arxiv.org These findings are relevant for understanding the vibrational properties of nickel-based alloys, including those with yttrium. The density functional perturbation theory has also been used to derive full phonon frequencies and densities of states for other yttrium-based compounds, confirming their dynamical stability. worldscientific.com
The interface between nickel and yttrium-containing materials is critical in applications such as solid oxide fuel cells (SOFCs). DFT calculations are used to determine the energetics and stability of these interfaces. For Ni clusters on a YSZ(111) surface, DFT has been used to evaluate different cluster geometries and determine the electronic structure of the most stable configurations. rsc.org These studies describe the interaction of Ni clusters with the surface, showing a preference for specific shapes and revealing charge transfer from the metal clusters to the support. rsc.org The interaction is primarily with the oxygen atoms on the YSZ surface. rsc.org
Nickel-yttrium systems are relevant in the context of hydrogen storage and catalysis. DFT simulations can elucidate the mechanisms of hydrogen dissociation and diffusion on the surfaces and within the bulk of these materials. Studies on Ni and Ni/YSZ slabs have used DFT to investigate the adsorption, dissociation, and diffusion of hydrogen. researchgate.netscispace.com These calculations have identified the preferential binding sites for hydrogen molecules and atoms and have determined the energy barriers for dissociation. scispace.com The results indicate that hydrogen diffusion is more likely to occur along the surface rather than through the bulk. researchgate.netscispace.com The presence of yttrium in the YSZ support can influence the diffusion pathways and the mobility of hydrogen atoms at the interface. researchgate.net
Electronic Structure and Bonding Characteristics of Nickel Yttrium Systems
Nature of D-Electron Transfer between Nickel and Yttrium
The transfer of electrons, particularly from the d-orbitals, is a defining characteristic of the nickel-yttrium chemical bond. This phenomenon is primarily driven by the difference in electronegativity between the two elements. schoolmykids.comschoolmykids.com In alloy systems, this charge transfer generally follows electronegativity trends. rsc.orgdiva-portal.org Nickel is more electronegative than yttrium, which promotes a directional flow of electron density from yttrium to nickel.
This process involves more than a simple ionic transfer; it is characterized by the hybridization of the electronic bands. Specifically, the Ni 3d states interact with the Y 4d states. pwr.edu.pl This hybridization leads to a redistribution of the electronic charge. In compounds like YNi₅, the Fermi level is situated at the top of the Ni 3d band, and studies of related compounds suggest that the Ni d-band is not completely filled, indicating it has accepted electrons. pwr.edu.pl This electron transfer from the less electronegative yttrium to the more electronegative nickel is a key factor in the formation and stability of Ni-Y compounds. aps.orgcnea.gob.ar
| Property | Nickel (Ni) | Yttrium (Y) |
|---|---|---|
| Atomic Number | 28 | 39 |
| Electron Configuration | [Ar] 3d⁸ 4s² | [Kr] 4d¹ 5s² |
| Electronegativity (Pauling Scale) | 1.91 | 1.22 |
| Common Oxidation States | +2, +3 | +3 |
Interplay of Electronic Density of States and Macro-Scale Behavior
The macroscopic properties of nickel-yttrium systems are a direct consequence of their underlying electronic structure, specifically the electronic density of states (DOS). The DOS describes the number of available electronic states at each energy level. In materials containing nickel and yttrium, the DOS near the Fermi level (the highest energy level occupied by electrons at absolute zero) is dominated by the Ni 3d states. pwr.edu.pl
This high density of Ni 3d states at the Fermi level is directly responsible for the magnetic properties of many nickel-yttrium alloys. For example, YNi₅ is known to be a strong Pauli paramagnet. pwr.edu.pl This behavior is characteristic of metals with a high DOS at the Fermi level, where an external magnetic field can easily induce a net spin polarization of the electrons, leading to a weak magnetic attraction. The substitution of yttrium can modulate these properties; for instance, in GdxY₁₋xNi₅, increasing the yttrium concentration alters the magnetic moment, a change that correlates with the polarization of the Ni d-band. pwr.edu.pl Therefore, the electronic structure, particularly the Ni-dominated DOS, governs the material's response to external magnetic fields.
Influence of Yttrium on Electronic Structure in Complex Nickelates (e.g., YNiO₃)
In complex oxides like the perovskite yttrium nickelate (YNiO₃), yttrium plays a critical structural role that dictates the material's unique electronic properties. The RNiO₃ family of compounds (where R is a rare-earth element or yttrium) is known for exhibiting metal-insulator transitions (MIT). nih.gov YNiO₃, specifically, is an antiferromagnetic insulator in its ground state. iaea.orgaip.org
The presence of the yttrium cation in the perovskite lattice induces a specific distortion of the NiO₆ octahedra. This structural distortion is key to its electronic behavior. It leads to a phenomenon known as charge or bond disproportionation, where the nickel sites effectively split into two distinct types, which can be represented as Ni²⁺⁺δ and Ni²⁻δ. aip.orgresearchgate.net This ordering of charge is a primary reason for the opening of a band gap, making the material an insulator. rsc.orgarxiv.org The insulating nature of YNiO₃ is therefore a cooperative effect of its structural properties, driven by the yttrium ion, and the strong electronic correlations of the nickel d-electrons. aip.orgrsc.org Studies show that external pressure can reduce this disproportionation and, consequently, the band gap energy. rsc.org
| Property | Value / Description | Reference |
|---|---|---|
| Material | YNiO₃ | iaea.orgaip.org |
| Ground State | Antiferromagnetic Insulator | iaea.orgaip.org |
| Crystal Structure (Low Temp) | Monoclinic (P2₁/n) | aip.org |
| Band Gap | ~0.25 eV | iaea.org |
| Key Electronic Feature | Charge Disproportionation of Ni sites | aip.orgresearchgate.net |
Electronic Interactions at Metal-Support Interfaces (e.g., Nickel on Yttria-Stabilized Zirconia)
The interface between nickel and yttria-stabilized zirconia (YSZ) is of immense technological importance, particularly for anodes in solid oxide fuel cells (SOFCs). technion.ac.ilucl.ac.ukdtu.dk The electronic interactions at this metal-ceramic interface are crucial for the device's performance and stability. researchgate.net YSZ serves as a ceramic support and an ionic conductor, while nickel acts as the electronic conductor and catalyst. bwise.kr
Studies of the Ni/YSZ interface reveal direct chemical bonding between the nickel atoms and the oxygen ions of the YSZ lattice. jst.go.jp This Ni-O interaction is a key feature that stabilizes the interface. jst.go.jp Computational studies using Bader charge analysis have quantified the electronic transfer at this interface. These calculations show that when nickel clusters are adsorbed onto the YSZ surface, there is a net transfer of electrons from the nickel cluster to the YSZ support. For example, a five-atom nickel cluster (Ni₅) adsorbed on YSZ develops a positive charge of +0.4 e, indicating it has donated electrons to the oxide surface. ucl.ac.uk This charge transfer creates an electronic rearrangement at the interface, influencing the adhesion of the nickel film and the catalytic activity of the three-phase boundary where the fuel, electrode, and electrolyte meet. technion.ac.ilucl.ac.uk
| System | Observation | Method | Reference |
|---|---|---|---|
| Ni Cluster on YSZ | Net positive charge on the Ni cluster | Bader Charge Analysis (Computational) | ucl.ac.uk |
| Ni₅ Cluster on YSZ | Charge of +0.4 e | Bader Charge Analysis (Computational) | ucl.ac.uk |
| Ni/YSZ(111) Interface | Formation of Ni-O bonds | Electron Energy-Loss Spectroscopy | jst.go.jp |
Magnetic Behavior in Nickel Yttrium Compounds and Derivatives
Magnetism in Binary Nickel-Yttrium Intermetallics
The magnetic properties of binary nickel-yttrium (Ni-Y) intermetallic compounds are characterized by weak magnetic ordering, with none of the compounds exhibiting magnetic ordering at room temperature. concordia.ca The magnetic behavior is primarily dictated by the nickel (Ni) sublattice, as yttrium (Y) is non-magnetic.
Spontaneous Magnetization and Curie Temperature Investigations
The spontaneous magnetization and Curie temperature (TC), the temperature at which a material loses its permanent magnetic properties, have been investigated for various Ni-Y compounds. None of the binary Ni-Y compounds show magnetic behavior at room temperature. concordia.ca The highest Curie temperature among the Ni-Y intermetallics is found in Y₂Ni₁₇, with a TC of approximately 160 K. concordia.ca Theoretical calculations have been employed to determine the Curie temperatures of various Y-Ni compounds, with results generally aligning with experimental findings. researchgate.net The non-monotonic dependence of the Curie temperature and saturation magnetization has been observed in some Y-Ni-Co systems. ras.ru
Below is a data table summarizing the magnetic ordering temperatures of select Nickel-Yttrium intermetallic compounds.
| Compound | Magnetic Ordering Temperature (K) | Magnetic Behavior |
| Y₂Ni₁₇ | ~160 | Ferromagnetic |
| YNi₅ | - | Paramagnetic |
| Y₂Ni₇ | < Room Temperature | Ferromagnetic |
| YNi₃ | < Room Temperature | Ferromagnetic |
Magnetic Behavior of Yttrium-Doped Nickel-Based Ferrites (e.g., NiFe₂O₄, Y₃Fe₅₋ₓNiₓO₁₂)
The introduction of yttrium into nickel-based ferrites, such as nickel ferrite (B1171679) (NiFe₂O₄) and yttrium iron garnet (YIG) with nickel substitution (Y₃Fe₅₋ₓNiₓO₁₂), significantly alters their magnetic properties.
Influence of Yttrium Doping on Spin Configuration and Magnetic Moment
In nickel ferrites, which typically have an inverse spinel structure, Ni²⁺ ions occupy octahedral sites while Fe³⁺ ions are distributed between tetrahedral and octahedral sites. iau.ir When yttrium (Y³⁺) is introduced as a dopant, it preferentially occupies the octahedral sites. irost.irresearchgate.net This substitution can lead to a redistribution of other cations and a dilution of the magnetic exchange interactions, resulting in a decrease in the total magnetic moment and saturation magnetization. unc.edu.ar
In the case of Ni-doped yttrium iron garnet (Y₃Fe₅₋ₓNiₓO₁₂), the substitution of iron (Fe) with nickel (Ni) can lead to complex magnetic behavior. Theoretically, replacing Fe with Ni should reduce the total magnetic moment. scielo.br However, the creation of oxygen vacancies due to the presence of nickel can sometimes lead to an increase in saturation magnetization due to strong interactions between the oxygen vacancies and magnetic ions in the octahedral lattice. scielo.braip.org The increase in Ni concentration can also induce a double exchange interaction, leading to ferromagnetic behavior. scielo.br
Superparamagnetic Behavior and Coercivity Studies
Yttrium doping can induce superparamagnetic behavior in nickel-based ferrites, a state where nanoparticles exhibit magnetic properties only in the presence of a magnetic field. researchgate.netscielo.br Studies on yttrium-doped nickel ferrites have shown a decrease in saturation magnetization and an increase in coercivity (the resistance of a magnetic material to changes in magnetization). irost.irresearchgate.net The increase in coercivity is often associated with a decrease in particle size upon yttrium substitution. irost.irunc.edu.ar However, in some systems like Y₃Fe₅₋ₓNiₓO₁₂, an increase in Ni concentration can lead to a decrease in coercivity as the particle size increases. scielo.brresearchgate.net This phenomenon is sometimes attributed to a spin canting mechanism, where the substitution of Ni ions causes non-collinear spin arrangements. scielo.brscielo.br
The following table presents the magnetic properties of Y₃Fe₅₋ₓNiₓO₁₂ with varying Nickel content.
| Ni content (x) | Saturation Magnetization (Mₛ) (emu/g) | Remanent Magnetization (Mᵣ) (emu/g) | Coercivity (Hₙ) (T) |
| 0.00 | 23.684 | - | - |
| 0.02 | 27.04 | 16.09 | - |
| 0.08 | 2.518 | - | 0.029 |
Note: Data for Mᵣ and Hₙ were not available for all concentrations in the provided sources.
Spin-Wave Phenomena in Nickel and Yttrium-Iron Garnet Systems
Spin waves, or magnons, are collective excitations of the spin system in a magnetic material. The study of spin-wave phenomena is crucial for the development of spintronic and magnonic devices. Yttrium iron garnet (Y₃Fe₅O₁₂) is a key material in this field due to its exceptionally low magnetic damping, which allows for long-distance spin-wave propagation. researchgate.netarxiv.org
Hybrid systems combining YIG with a normal metal like platinum (Pt) have been extensively studied for spin pumping and inverse spin-Hall effect phenomena. aip.org In these systems, a microwave current can excite spin waves in the YIG film, and conversely, spin waves can be detected by the metal layer. researchgate.net The amplification of spin waves in YIG films can be achieved through the spin Hall effect in an adjacent Pt layer. researchgate.net Furthermore, the nonlinear propagation of spin waves in microscopic YIG waveguides can lead to the generation of co-propagating spin waves with well-defined, discrete frequencies, a process that can be utilized for frequency and wavelength conversion in magnonic devices. arxiv.org The interaction between ferromagnetic layers, such as permalloy or cobalt, and YIG can facilitate the propagation and manipulation of short-wavelength spin waves. researchgate.net
Catalytic Applications of Nickel Yttrium Materials
Catalysis in Carbon Dioxide Conversion
The utilization of CO₂, a primary greenhouse gas, as a chemical feedstock is a critical area of research. nih.gov Ni-Y catalysts have shown considerable promise in this domain, particularly in the dry reforming of methane (B114726) and CO₂ methanation.
Methane Dry Reforming (DRM)
Dry reforming of methane (CH₄) with CO₂ (CH₄ + CO₂ → 2H₂ + 2CO) is an important industrial process for producing syngas (a mixture of hydrogen and carbon monoxide). ntnu.nomdpi.com However, catalysts used in this process are prone to deactivation due to carbon deposition (coking) and sintering of the active metal particles at the high temperatures required for the reaction. ntnu.nod-nb.info
The incorporation of yttrium into nickel-based catalysts has been shown to mitigate these issues. Yttrium-promoted nickel catalysts exhibit enhanced activity and stability in DRM. ntnu.no For instance, yttrium-modified Ni-based double-layered hydroxides have demonstrated increased specific surface area, smaller nickel crystallite size, and improved reducibility. ntnu.no A study on Ni/KIT-6 catalysts showed that promotion with 8 wt.% yttrium resulted in the highest activity and a H₂/CO molar ratio closer to the stoichiometric value at temperatures between 600 and 750°C. ntnu.no Similarly, a 1.5 wt.% Y-promoted catalyst was found to be the most efficient in converting both CH₄ and CO₂ in the temperature range of 600-850 °C and showed enhanced stability during a 10-hour test at 700 °C. ntnu.no
The positive effect of yttrium is attributed to several factors, including high dispersion of nickel nanoparticles and the creation of oxygen vacancies. ntnu.no These properties help to suppress carbon formation and maintain the catalytic activity over extended periods. ntnu.no
| Catalyst | Yttrium Content (wt.%) | CH₄ Conversion (%) | CO₂ Conversion (%) | H₂/CO Ratio | Temperature (°C) |
| HTNi | 0 | 74.0 | 75.7 | < 1 | 700 |
| HTNi-Y0.6 | 0.6 | 73.9 | 78.1 | < 1 | 700 |
| HTNi-Y1.5 | 1.5 | 74.4 | 78.6 | < 1 | 700 |
| 5Ni+4Gd/YZr | - | ~80 | ~86 | ~0.90 | 800 |
| 5Ni/10Y-Z-3215 | 10 | ~68 | ~88 | - | - |
This table presents data on the catalytic performance of various yttrium-containing nickel catalysts in methane dry reforming. Data sourced from multiple studies. ntnu.nomdpi.comd-nb.info
CO₂ Methanation and Hydrogenation Mechanisms
CO₂ methanation (CO₂ + 4H₂ → CH₄ + 2H₂O) is a key reaction for producing synthetic natural gas (SNG). sci-hub.se Nickel-based catalysts are widely used for this process due to their high activity and lower cost compared to noble metals. ucl.ac.uk The reaction mechanism over Ni-Y catalysts can proceed through different pathways. One proposed mechanism involves the reverse water-gas shift (RWGS) reaction, where CO₂ is first converted to CO, which is then hydrogenated to methane. ucl.ac.ukekb.eg Another pathway is the direct hydrogenation of CO₂ through the formation of intermediate species like formates. ekb.egmdpi.com
In situ diffuse reflectance infrared Fourier transform spectroscopy (DRIFTS) studies have provided insights into these mechanisms. For Ni/Y₂O₃ catalysts, the formation of formate (B1220265) adsorbates has been specifically confirmed under CO₂ methanation conditions. researchgate.net The proposed mechanism involves the dissociative adsorption of hydrogen molecules on Ni particles, followed by the sequential hydrogenation of formate adsorbates to produce methane. researchgate.net In some systems, it is suggested that the reaction proceeds through the direct conversion of formates via hydrogenation without the formation of distinct CO intermediates. mdpi.com
Role of Yttrium in Enhancing Catalytic Activity and Stability
The addition of yttrium to nickel catalysts plays a crucial role in enhancing their performance for CO₂ conversion reactions. nih.govmdpi.com This enhancement is attributed to several key factors:
Oxygen Vacancies: Yttrium promotion facilitates the formation of oxygen vacancies on the catalyst surface. mdpi.com These vacancies act as active sites for the adsorption and activation of CO₂ molecules. researchgate.netdoi.org The increased concentration of oxygen vacancies can enhance the catalyst's ability to reduce nickel species, leading to improved catalytic activity. mdpi.com In some cases, the presence of yttrium can lead to the formation of NiYO₃ species, which exhibit a stronger metal-support interaction. d-nb.info
Dispersion of Nickel Particles: Yttrium helps in achieving better dispersion of nickel particles on the support material. ntnu.nomdpi.com This leads to a larger active surface area and a higher number of accessible metallic sites for the reaction. ntnu.no Smaller Ni crystallites are generally more active and stable. ntnu.no
Enhanced Basicity: The introduction of yttrium can increase the number of weak and medium basic sites on the catalyst. ntnu.no These basic sites are crucial for the adsorption of acidic CO₂ molecules. mdpi.com
Thermal Stability: Yttrium contributes to the thermal stability of the catalyst, which is vital for high-temperature reactions like DRM. mdpi.com
Electronic Effects: Strong d-electron transfer from yttrium to nickel can help in preserving the metallic state of nickel (Ni⁰), which is beneficial for the adsorption and activation of reactants like methane. rsc.org
The synergistic effect between yttrium, often as Y₂O₃, and the nickel active phase leads to catalysts with superior activity, selectivity, and longevity in CO₂ conversion processes. mdpi.com
Hydrogenation Reactions
Beyond CO₂ conversion, nickel-yttrium systems have demonstrated unique capabilities in hydrogenation reactions, particularly in the selective hydrogenation of alkynes.
Alkyne Semihydrogenation with Heterobimetallic Ni-Y Catalysts
The semihydrogenation of alkynes to alkenes is a fundamental transformation in organic synthesis. Achieving high selectivity for the desired alkene isomer ((E)- or (Z)-) is a significant challenge. Heterobimetallic catalysts containing both nickel and a rare-earth element like yttrium have shown remarkable efficiency and selectivity in these reactions. kit.edu
For example, Ni-Y heterobimetallic complexes have been successfully employed for the semihydrogenation of diphenylacetylene (B1204595) (DPA) to stilbene. acs.org The Lewis acidity and large ionic size of the yttrium center play a crucial role in promoting strong Ni-alkyne binding, which enhances π-back bonding into the alkyne unit. kit.edu This interaction, coupled with the ability of the ligand to dynamically coordinate, influences the reaction's selectivity. acs.org Studies have shown that Ni-Y catalysts can achieve high conversion of DPA with high selectivity for (E)-stilbene. kit.eduresearchgate.net
Mechanisms of H₂ Activation in Nickel-Yttrium Catalytic Systems
The activation of molecular hydrogen (H₂) is a critical step in hydrogenation catalysis. In heterobimetallic Ni-Y systems, the activation of H₂ is a cooperative process involving both metal centers. acs.org Theoretical studies using density functional theory (DFT) have elucidated the mechanism of H₂ activation. acs.org
The process begins with the coordination of H₂ to the nickel center. The yttrium center plays a crucial role in stabilizing the resulting nickel hydride species through the formation of a bridging hydride (Ni-H-Y) structure. acs.org This bifunctional activation, where the transition metal (Ni) cleaves the H-H bond and the Lewis acidic rare-earth center (Y) stabilizes the hydride, is key to the catalytic cycle. acs.org
Different pathways for H₂ activation have been proposed, including fac and mer mechanisms. The fac-pathway, which maintains the Ni-H-Y bridging structure during the initial hydride insertion, is often favored due to the stabilization provided by the yttrium center. acs.org This stabilization lowers the energy barrier for H₂ activation. The yttrium center can also accept the coordination of a phosphine (B1218219) ligand, creating a vacant site on the nickel for H₂ to bind. acs.org This dynamic coordination is a unique feature of these heterobimetallic systems and contributes to their catalytic efficacy. acs.org
General Catalytic Enhancement Mechanisms
The incorporation of yttrium into nickel-based catalysts brings about significant enhancements in catalytic activity and stability through a combination of electronic, structural, and surface chemical modifications. These modifications fundamentally alter the catalyst's interaction with reactants, leading to improved performance in various chemical transformations, including methane reforming and CO2 methanation.
Electronic Interactions and Active Site Preservation
The synergistic effects in nickel-yttrium catalysts are largely rooted in the electronic interactions between the two elements. The addition of yttrium, often in the form of yttria (Y2O3), modifies the electronic properties of the nickel active sites, which is crucial for enhancing catalytic performance and longevity.
A key mechanism is the transfer of d-electrons from yttrium to nickel. rsc.orgrsc.org This electron donation is beneficial for preserving nickel in its metallic state (Ni⁰), which is the active form for reactions like the adsorption and activation of methane. rsc.orgrsc.org Studies on yttrium-doped nickel catalysts for photothermal dry reforming of methane have shown that this strong electronic interaction helps maintain the metallic Ni sites, preventing oxidation. rsc.orgrsc.org The modification of the electronic environment of nickel atoms due to their proximity to yttrium oxide species has been observed to increase the dispersion of the metal, leading to higher activity and stability compared to catalysts on unmodified supports. researchgate.net
Furthermore, the interaction between nickel and yttrium can stabilize crucial reaction intermediates. In alkyne semihydrogenation, for instance, a Ni-H-Y bridging structure has been identified, which is vital for the reaction mechanism. acs.org The Lewis acidic nature of the yttrium center helps to stabilize hydride species, facilitating H2 activation and the subsequent hydrogenation steps. acs.org This stabilization prevents the deactivation of the catalyst by inhibiting processes like sintering and the formation of inactive species. Sintering, the agglomeration of metal particles at high reaction temperatures, is a common deactivation pathway for nickel catalysts. d-nb.info Yttrium's presence helps to anchor the nickel particles, maintaining a high dispersion of active sites. The formation of stable yttrium oxide layers on the surface also contributes to high thermal stability and resistance to oxidation.
Surface Chemistry and Adsorption Phenomena
Yttrium significantly influences the surface chemistry of nickel catalysts, particularly by altering the surface basicity and, consequently, the adsorption of reactant molecules. The addition of yttrium oxide introduces basic sites on the catalyst surface, which are crucial for the adsorption and activation of acidic molecules like carbon dioxide (CO2). rsc.orgresearchgate.netmdpi.com
Studies comparing different supports have found that Ni/Y2O3 catalysts exhibit high catalytic activity for CO2 methanation, which is linked to their CO2 adsorption characteristics. researchgate.netrsc.org The promotion effect of yttrium also extends to the adsorption of other reactants, such as methane (CH4). The electronic transfer from yttrium to nickel, which preserves the metallic Ni⁰ state, simultaneously promotes the adsorption and activation of CH4. rsc.orgrsc.org This dual enhancement of both CO2 and CH4 adsorption on the catalyst surface is a key factor in the high efficiency of nickel-yttrium catalysts in dry reforming of methane.
The interaction between copper and nickel species in bimetallic catalysts supported on y-Al2O3 demonstrates both geometric and electronic effects on the adsorption properties of nickel. upc.edu While this example involves copper, it highlights how promoters can alter the surface, suggesting that yttrium similarly modifies the geometric arrangement of nickel atoms, which can inhibit side reactions that require larger ensembles of active sites. upc.edu
Nanocomposite and Zeolite-Supported Nickel-Yttrium Catalysts
The design of catalyst architecture at the nanoscale offers further avenues to exploit the synergistic effects of nickel and yttrium. Nanocomposites and zeolite-supported systems provide high surface areas and controlled environments for the active species, enhancing catalytic efficiency and stability.
Nanocomposite Catalysts
Nickel-yttrium oxide (Ni/Y2O3) nanocomposites have been synthesized using various methods, including co-precipitation and ultrasonic spray pyrolysis, for applications in catalysis. mdpi.commdpi.com These materials feature finely dispersed nickel nanoparticles on a yttria support, which maximizes the interface between the active metal and the promoter. This intimate contact is crucial for the electronic interactions and active site preservation mechanisms discussed earlier. For instance, Ni/Y2O3 nanocomposites have demonstrated high efficiency for CO2 methanation and the production of hydrogen from ethanol. mdpi.com The use of a polylactic acid (PLA) matrix as a support for Ni/Y2O3 nanocomposites is being explored to create catalytically active layers using 3D printing technologies, which could lead to novel reactor designs. mdpi.com Magnetically-active Ni-Y2O3 nanocomposites have also been synthesized, which could allow for easy separation of the catalyst from the reaction mixture. paperity.orgresearchgate.net
Zeolite-Supported Catalysts
Zeolites are crystalline aluminosilicates with well-defined microporous structures, making them excellent catalyst supports. mdpi.com Incorporating nickel and yttrium into zeolite frameworks can lead to highly active and selective catalysts. Yttrium can be used to modify the zeolite support itself, for example, by creating yttrium-modified USY (Ultra-Stable Y) zeolites, which can then be used as a support for a nickel catalyst. acs.org The addition of yttrium to zeolites like Cu/SAPO-34 has been shown to improve hydrothermal stability by protecting the Si-O-Al bonds and improving the dispersion of the active metal. mdpi.com
In the context of nickel-based catalysts, yttrium-modified zeolites can help regulate the surface acidity and improve the dispersion of nickel particles. mdpi.com While carbon deposition can be an issue for Ni-loaded zeolites, the promotional effects of yttrium can help mitigate this. mdpi.com For ethylene (B1197577) dimerization, Ni-Y zeolites have been studied, where Ni(I) species formed within the zeolite are considered active sites. acs.org Furthermore, nickel catalysts supported on ordered mesoporous silicas like KIT-6 and SBA-16, promoted with yttrium, have shown excellent performance in dry reforming of methane and CO2 methanation, respectively. ntnu.noresearchgate.net The promotion with yttrium resulted in higher activity, which was attributed to better dispersion of nickel within the channels of the silica (B1680970) support and higher reducibility of the nickel oxide. ntnu.no
Research Findings on Nickel-Yttrium Catalysts
The following tables summarize key research findings on the application of nickel-yttrium materials in various catalytic reactions, highlighting the catalyst composition, reaction conditions, and performance outcomes.
Table 1: Performance of Y-Promoted Ni Catalysts in Dry Reforming of Methane (DRM)
| Catalyst | Yttrium Content (wt%) | Reaction Temperature (°C) | CH₄ Conversion (%) | CO₂ Conversion (%) | Key Findings | Reference(s) |
|---|---|---|---|---|---|---|
| HTNi-Y1.5 | 1.5 | 700 | - | - | Enhanced activity and stability in a 10-hour test. researchgate.net | researchgate.net |
| 5Ni/10Y-Z-3215 | 10 | - | ~68 | ~70 | Highest conversion among different yttria loadings. d-nb.info | d-nb.info |
| NiY/KCC-1 | - | 450 | - | - | CO yield rate > 90.01 mmol g⁻¹ h⁻¹. Strong electronic interaction preserves metallic Ni. rsc.org | rsc.org |
Table 2: Performance of Y-Promoted Ni Catalysts in CO₂ Methanation
| Catalyst | Yttrium Content (wt%) | Reaction Temperature (°C) | CO₂ Conversion (%) | CH₄ Selectivity/Yield | Key Findings | Reference(s) |
|---|---|---|---|---|---|---|
| 2 wt % Y-modified Ni/CeO₂ | 2 | - | - | High selectivity to CH₄ | Best CO₂ conversion among tested Y-modified catalysts. acs.org | acs.org |
| Y-Ce/Ni-MK | - | 300 | 78.4 | - | Impressive conversion and remarkable stability over 100 hours. mdpi.comnih.gov | mdpi.comnih.gov |
| 15Ni/Y₂O₃ | - | 350 | 71.5 | - | Higher activity than Ni/Al₂O₃. upc.edu | upc.edu |
Hydrogen Storage Applications of Nickel Yttrium Alloys
Mg-Ni-Y Hydrogen Storage Alloys
Magnesium-based alloys are highly attractive for hydrogen storage due to their high theoretical capacity, low cost, and light weight. However, pure magnesium suffers from poor kinetics and high thermodynamic stability of its hydride (MgH₂). The addition of nickel and yttrium is a key strategy to overcome these limitations. Nickel is known to form the intermetallic compound Mg₂Ni, which has more favorable thermodynamics and kinetics for hydrogenation than pure Mg. Yttrium further enhances these properties, primarily through microstructural modifications and catalytic effects.
Microstructure and Phase Transformations during Hydrogenation/Dehydrogenation
The initial microstructure of Mg-Ni-Y alloys plays a crucial role in their hydrogen storage performance. Techniques like melt-spinning can produce alloys with a nanocrystalline structure, often consisting of Mg(Ni,Y) nanocrystals (5-20 nm in size) embedded within an amorphous matrix fraunhofer.de. This fine-grained structure is beneficial for hydrogen diffusion.
During the initial hydrogenation (activation), significant phase transformations occur. The amorphous phases crystallize, and the primary magnesium and intermetallic phases react with hydrogen. The hydrogenation process leads to the formation of a composite hydride microstructure. The primary phases present after hydrogen absorption are typically magnesium hydride (MgH₂) and the ternary hydride of the Mg₂Ni phase (Mg₂NiH₄) cbiore.id. Concurrently, yttrium reacts with hydrogen to form yttrium dihydride (YH₂) and yttrium trihydride (YH₃) mdpi.com.
Upon dehydrogenation, these hydride phases decompose to release hydrogen, ideally reforming the original metallic phases. However, the yttrium hydride phases are very stable and tend to remain in their hydride form even after dehydrogenation. These finely dispersed, nanocrystalline yttrium hydride particles within the magnesium matrix are stable even after multiple hydrogenation/dehydrogenation cycles fraunhofer.de. The complete phase transformation cycle can be summarized as follows:
Hydrogenation: Mg + Mg₂Ni + Y → MgH₂ + Mg₂NiH₄ + YHₓ
Dehydrogenation: MgH₂ + Mg₂NiH₄ + YHₓ → Mg + Mg₂Ni + YHₓ
This process demonstrates that the yttrium component undergoes an irreversible transformation to its hydride during the initial cycles, subsequently acting as a catalytic phase in the matrix.
Influence of Yttrium Doping on Hydrogen Absorption/Desorption Kinetics and Capacity
The addition of yttrium to Mg-Ni alloys has a pronounced effect on the kinetics of hydrogen absorption and desorption. The highly dispersed yttrium hydride particles that form in-situ act as catalysts, improving the hydrogen sorption kinetics fraunhofer.de. Comparing alloys with different Y and Ni contents reveals the extent of this influence. For instance, the Mg₈₀Ni₁₀Y₁₀ alloy exhibits higher hydrogenation rates compared to the Mg₉₀Ni₅Y₅ alloy, a difference attributed to its higher yttrium and nickel content fraunhofer.de. The yttrium hydride phases are believed to provide preferential pathways for hydrogen diffusion into the magnesium grains.
Hydrogen Sorption Properties of Select Mg-Ni-Y Alloys
| Alloy Composition | Max. Reversible H₂ Capacity (wt.%) | Operating Temperature (°C) | Key Kinetic Feature |
|---|---|---|---|
| Mg₉₀Ni₅Y₅ | ~5.3 | 250-350 | Excellent hydrogenation/dehydrogenation properties after activation fraunhofer.de. |
| Mg₈₀Ni₁₀Y₁₀ | ~5.3 | 250-350 | Higher hydrogenation rates compared to Mg₉₀Ni₅Y₅ fraunhofer.de. |
| Mg₉₁Y₅Ni₄ (with LPSO) | 5.3 ± 0.2 | 300 | Fastest absorption and desorption kinetics among tested LPSO-containing alloys mdpi.com. |
| Mg₉₇Y₂Ni₁ (with LPSO) | 5.3 ± 0.2 | 300 | Slower kinetics compared to Mg₉₁Y₅Ni₄ mdpi.com. |
Catalytic Effects of Yttrium in Hydrogen Storage Materials
The principal benefit of adding yttrium to magnesium-based hydrogen storage materials is its potent catalytic effect. During the initial hydrogenation cycles, yttrium-containing phases transform into yttrium hydrides (YH₂ and YH₃). These hydrides are finely and homogeneously distributed throughout the magnesium matrix as nanocrystalline particles fraunhofer.de.
These in-situ formed yttrium hydride nanoparticles act as "hydrogen pumps" or gateways for hydrogen atoms to enter and exit the magnesium hydride (MgH₂) lattice. This catalytic mechanism is attributed to several factors:
Enhanced H₂ Dissociation: The surfaces of the YHₓ nanoparticles may provide active sites for the dissociation of molecular hydrogen (H₂) into atomic hydrogen (H), a critical first step in the absorption process.
Fast Diffusion Pathways: The interfaces between the YHₓ nanoparticles and the Mg/MgH₂ matrix create a high density of grain boundaries and defects. These features serve as rapid diffusion pathways for hydrogen atoms, bypassing the slow bulk diffusion in MgH₂ jmamg.com.
Weakening of Mg-H Bonds: The presence of the catalytic nanoparticles at the interface may locally weaken the strong Mg-H bonds, thereby lowering the activation energy for both hydrogen absorption and desorption.
This catalytic activity is responsible for the significant improvements in reaction rates at lower temperatures observed in Mg-Ni-Y alloys compared to binary Mg-Ni or pure Mg systems fraunhofer.de.
Structural Modifications and Hydrogen Storage Performance Enhancement (e.g., Long-Period Stacking Ordered Phases, Grain Refinement)
Beyond the direct catalytic effect of yttrium hydrides, specific structural modifications in Mg-Ni-Y alloys can lead to dramatic enhancements in hydrogen storage performance. Two key modifications are grain refinement and the formation of Long-Period Stacking Ordered (LPSO) phases.
Grain Refinement: Producing Mg-Ni-Y alloys with an ultrafine or nanocrystalline grain structure is a highly effective strategy for improving kinetics. Rapid solidification techniques like melt-spinning can create alloys with grain sizes in the nanometer range (5-20 nm) fraunhofer.de. This has two main benefits:
Increased Surface Area: Smaller grains provide a larger surface area for the reaction with hydrogen.
Shortened Diffusion Paths: Hydrogen atoms have a much shorter distance to travel to fully hydride or dehydride a nanocrystalline grain compared to a coarse grain. The presence of yttrium helps to stabilize this nanostructure during thermal cycling, preventing grain growth that would otherwise degrade performance over time fraunhofer.de.
Long-Period Stacking Ordered (LPSO) Phases: In certain Mg-Y-Ni compositions, unique crystal structures known as LPSO phases can be formed mdpi.com. These phases are characterized by a periodic stacking of atomic layers that differ from the standard hexagonal structure of magnesium. During the first hydrogenation, these LPSO structures are unstable and decompose. This decomposition is highly beneficial, as it creates a highly refined and catalytically active microstructure in-situ mdpi.comdeakin.edu.au. The LPSO phase breaks down into a mixture of fine Mg grains, Mg₂Ni particles, and YHₓ nanoparticles mdpi.comdeakin.edu.au. This process essentially uses the LPSO phase as a precursor to create an optimal nanocomposite structure for hydrogen storage, leading to exceptionally fast absorption and desorption kinetics mdpi.com. For instance, an Mg₉₁Y₅Ni₄ alloy with a high volume fraction of LPSO phase was found to absorb 4.6 wt.% hydrogen in just 100 seconds at 300°C mdpi.com.
Advanced Materials Science and Engineering Applications
Nickel-Based Superalloys with Yttrium Additions
Nickel-based superalloys are critical materials in the hot sections of gas turbine engines for aerospace and power generation, owing to their excellent mechanical strength and resistance to creep and corrosion at elevated temperatures. google.com The addition of small amounts of yttrium has been shown to further enhance these properties.
Microstructural Engineering and Mechanical Property Enhancement
The introduction of yttrium into nickel-based superalloys serves as a powerful tool for microstructural engineering. Research indicates that an optimal amount of yttrium can refine the grain size of the alloy. researchgate.netresearchgate.net This is attributed to the formation of Y-rich phases that can pin grain boundaries and inhibit their growth during processing and high-temperature exposure. researchgate.net
Furthermore, yttrium has been observed to modify the morphology of carbides within the superalloy matrix. It can promote the fragmentation of large, continuous carbide networks, such as (Nb,Ti)C, into smaller, more discrete particles. researchgate.netresearchgate.net This change from continuous, plate-like carbides to a blocky morphology can significantly improve the material's resistance to crack propagation along grain boundaries. researchgate.netiaea.org
The influence of yttrium on mechanical properties is dose-dependent. Low concentrations of yttrium have been shown to increase the ductility of superalloys with minimal impact on mechanical strength. researchgate.netresearchgate.net For instance, in one study on a boron-modified nickel-based superalloy, a low-Y addition resulted in increased ductility. researchgate.net However, excessive yttrium can lead to the formation of brittle intermetallic phases, such as Al2Ni6Y3, along grain boundaries, which can act as crack initiation sites and reduce the stress-rupture life of the alloy. researchgate.net The optimal yttrium content is crucial; for example, the stress-rupture life of the M951 superalloy was significantly enhanced by transforming the grain boundary carbide structure. researchgate.net
| Yttrium Content (wt.%) | Effect on Microstructure | Impact on Mechanical Properties | Reference |
|---|---|---|---|
| Low (e.g., up to 0.07) | Grain refinement, carbide fragmentation | Increased ductility, enhanced tensile and creep ductility | researchgate.netresearchgate.net |
| Optimal (e.g., 0.013) | Transformation of grain boundary carbides to discrete blocks | Increased stress-rupture life | researchgate.netiaea.org |
| High (e.g., >0.07) | Intense precipitation of Y-rich phases, potential for brittle intermetallic formation | Reduced ductility and stress-rupture life | researchgate.netresearchgate.net |
Role of Yttrium in Oxidation Resistance and High-Temperature Performance
One of the most significant benefits of adding yttrium to nickel-based superalloys is the substantial improvement in their high-temperature oxidation resistance. researchgate.netiaea.orgmdpi.com Yttrium is a reactive element that promotes the formation of a stable, continuous, and adherent oxide scale, typically rich in alumina (B75360) (Al2O3) or chromia (Cr2O3), on the alloy's surface. researchgate.netmdpi.comtms.org This protective oxide layer acts as a barrier, inhibiting the diffusion of oxygen into the alloy and the outward diffusion of metallic elements, thus slowing down the rate of oxidation. mdpi.com
The presence of yttrium enhances the adhesion of this oxide scale, preventing it from spalling off during thermal cycling. mdpi.comtms.org Several mechanisms are proposed for this "reactive element effect," including yttrium segregating to the oxide-metal interface and acting as a vacancy sink, which mitigates the formation of voids that lead to scale detachment. mdpi.com Another theory suggests that yttrium can "getter" or react with detrimental trace elements like sulfur, preventing them from segregating to the interface and weakening the bond between the oxide scale and the alloy. tms.org
Studies have demonstrated a direct correlation between yttrium content and oxidation resistance. For instance, in a study on the GH4169 superalloy, an addition of 0.04 wt.% yttrium resulted in the lowest oxidation weight gain and the slowest oxidation rate at 1000°C. mdpi.com Similarly, for a Ni-16Mo-7Cr-4Fe superalloy, the best oxidation resistance was achieved with a 0.05 wt.% yttrium addition. iaea.orgosti.gov However, excessive yttrium can be detrimental, leading to increased oxidation rates. mdpi.com
| Alloy System | Optimal Yttrium Content (wt.%) | Key Findings at High Temperature | Reference |
|---|---|---|---|
| GH4169 | 0.04 | Lowest oxidation weight gain and slowest oxidation rate at 1000°C. mdpi.com | mdpi.com |
| Ni-16Mo-7Cr-4Fe | 0.05 | Best oxidation resistance and mechanical properties. iaea.orgosti.gov | iaea.orgosti.gov |
| PWA 1484 (Single Crystal) | >200 ppm (added) | Significant improvement in cyclic oxidation resistance. tms.org | tms.org |
Coatings and Surface Modification
Yttrium is a crucial component in high-performance coatings designed to protect materials in aggressive environments. MCrAlY (where M is Nickel, Cobalt, or a combination) coatings are widely used as bond coats for thermal barrier coatings (TBCs) and as standalone overlay coatings on turbine blades. tms.orgresearchgate.net
The inclusion of yttrium in these coatings significantly enhances their protective capabilities. It improves the adhesion of the thermally grown oxide (TGO) layer, which is typically alumina, to the underlying coating. scispace.comcollectionscanada.ca This improved adhesion is critical for the longevity of the coating system, especially under the stresses of thermal cycling. collectionscanada.ca The mechanisms for this improvement are similar to those in bulk superalloys, involving the gettering of impurities and modification of the oxide growth process. collectionscanada.ca
Research has shown that the yttrium content in NiCoCrAlY coatings affects their lifespan during cyclic oxidation, with a lower yttrium content (e.g., 0.1 wt.%) showing more than double the lifetime at 1100°C compared to coatings with 0.5 wt.% yttrium. researchgate.net Yttrium is also used to modify aluminide diffusion coatings, where it has been shown to improve both cyclic oxidation and hot corrosion/sulfidation resistance. collectionscanada.ca
Energy Storage Systems beyond Hydrogen
The unique electrochemical properties of nickel-yttrium compounds are being explored for advanced energy storage applications, particularly in improving the performance of nickel-based cathodes in batteries.
Yttrium-Doped Nickel Cathodes for Advanced Batteries (e.g., Ni-Zn Batteries)
In the realm of advanced batteries, such as Nickel-Zinc (Ni-Zn) and Lithium-ion (Li-ion) batteries, doping the nickel-based cathode with yttrium has emerged as a promising strategy to enhance performance. rsc.orgfrontiersin.org For Ni-Zn batteries, yttrium doping of the Ni3(NO3)2(OH)4 cathode material has been shown to stabilize its structure. rsc.orgnih.govrsc.org
A recent study demonstrated that yttrium doping significantly increased the specific surface area and pore size of the Ni3(NO3)2(OH)4 cathode. rsc.orgrsc.org This enlarged surface area improves the utilization of the active material, while the more abundant mesopores facilitate the transport of hydroxide (B78521) ions (OH⁻). rsc.orgrsc.org As a result, a Y-Ni3(NO3)2(OH)4//Zn battery exhibited a specific discharge capacity of 177.97 mAh g⁻¹ at a current density of 4 A g⁻¹, which was nearly double the capacity of the undoped counterpart. nih.gov
Similarly, in high-nickel layered oxides for Li-ion batteries (e.g., NMC811), yttrium doping has been shown to improve structural and thermal stability. frontiersin.orgacs.org The stronger Y-O bond compared to Ni-O, Co-O, or Mn-O bonds helps to stabilize the crystal lattice, especially at the surface, leading to better capacity retention and potential stability during cycling. frontiersin.orgacs.org
| Battery Type | Cathode Material | Effect of Yttrium Doping | Performance Improvement | Reference |
|---|---|---|---|---|
| Ni-Zn | Ni3(NO3)2(OH)4 | Increased specific surface area and pore size, stabilized structure. rsc.orgnih.govrsc.org | Discharge capacity nearly doubled to 177.97 mAh g⁻¹ at 4 A g⁻¹. nih.gov | rsc.orgnih.govrsc.org |
| Li-ion | High-Nickel Layered Oxide (NMC811) | Formation of a surface gradient doping layer, stronger Y-O bonding. frontiersin.orgacs.org | Improved structural and thermal stability, good capacity retention and potential stability. acs.org | frontiersin.orgacs.org |
Single-Walled Carbon Nanotube (SWNT) Synthesis Facilitation
Nickel, in combination with yttrium, plays a crucial role as a co-catalyst in the synthesis of single-walled carbon nanotubes (SWNTs), particularly through the arc discharge method. nih.govnih.govresearchpublish.com While nickel is a primary catalyst for SWNT growth, the addition of a rare-earth metal like yttrium acts as a co-catalyst or promoter, significantly influencing the yield and quality of the nanotubes produced. nih.govresearchpublish.com
The Ni-Y catalyst system has been found to be highly effective in producing high yields of SWNTs. acs.orgaip.org The yttrium is believed to assist in the synthesis by improving the activity and selectivity of the nickel catalyst nanoparticles. nih.gov It can help resist or postpone the undesirable interaction between nickel and other components in the synthesis environment. nih.gov
The relative proportions of nickel and yttrium in the catalyst have a direct impact on the resulting nanotube structures. Studies have shown that varying the Ni/Y ratio can alter the diameter and bundling of the SWNTs. aip.org For example, adding yttrium to nickel particles up to a certain concentration can improve the growth of long SWNT bundles. aip.org The catalyst composition is a key parameter that determines the diameter distribution of the synthesized SWNTs. nih.govacs.org
| Synthesis Method | Catalyst System | Role of Yttrium | Effect on SWNTs | Reference |
|---|---|---|---|---|
| Arc Discharge | Nickel-Yttrium (Ni-Y) | Co-catalyst/promoter, improves activity and selectivity of Ni nanoparticles. nih.govresearchpublish.com | High yield of SWNTs, influences nanotube diameter and bundling. nih.govacs.orgaip.org | nih.govresearchpublish.comacs.orgaip.org |
Electride Materials for Heavy Metal Encapsulation (e.g., Y₅Si₃:e⁻)
Electrides are a unique class of materials where electrons are confined in the crystal lattice and act as anions. These anionic electrons are not bound to any specific atom or molecule. aip.org Depending on the dimensionality of the space where these electrons are trapped, electrides can be classified as zero-dimensional (0D), one-dimensional (1D), or two-dimensional (2D). researchgate.net The yttrium silicide compound, Y₅Si₃, is a notable example of a 1D electride, where anionic electrons are located within quasi-one-dimensional channels in its crystal structure. aip.orgresearchgate.net This material, denoted as Y₅Si₃:e⁻, is stable in both air and water, a crucial property for practical applications. researchgate.net
Recent research has focused on the potential of Y₅Si₃:e⁻ for environmental remediation, specifically for the encapsulation and removal of toxic heavy metal pollutants from waste streams. researchgate.net Atomic-scale simulations utilizing density functional theory (DFT) have been employed to predict the encapsulation energies and electronic structures when heavy metals are introduced into the Y₅Si₃:e⁻ host matrix. researchgate.net These theoretical studies provide critical insights into the thermodynamic feasibility and mechanisms of heavy metal capture. researchgate.net
The crystal structure of Y₅Si₃ is a key factor in its ability to encapsulate other elements. It crystallizes in a hexagonal system with defined interstitial sites where foreign atoms can be incorporated. researchgate.net
Table 1: Crystal Structure of Yttrium Silicide (Y₅Si₃)
| Parameter | Value |
|---|---|
| Crystal System | Hexagonal |
| Space Group | P6₃/mcm (No. 193) researchgate.net |
| Lattice Parameter 'a' | 8.40 Å researchgate.net |
| Lattice Parameter 'c' | 6.30 Å researchgate.net |
The simulation studies reveal that the encapsulation process is highly favorable for certain heavy metals. researchgate.net The research investigated the capture of metals such as zinc (Zn), cadmium (Cd), mercury (Hg), chromium (Cr), nickel (Ni), copper (Cu), and lead (Pb), assuming they are present as dimers in a gaseous state. researchgate.net The results show that encapsulation is highly exoergic, or energetically favorable, for heavy metals that have incomplete p or d electron shells, such as chromium, nickel, copper, and lead. researchgate.net
Of the metals with complete d-shells (Zn, Cd, Hg), only zinc exhibits strong encapsulation, with a calculated encapsulation energy of -0.99 eV. researchgate.net Cadmium encapsulation is weakly favorable, while the small positive encapsulation energy for mercury suggests it would not be effectively captured by the material. researchgate.net Chromium is also thermodynamically stable within the electride, with a calculated encapsulation energy of -1.12 eV. researchgate.net The differences in encapsulation behavior are analyzed by considering factors like the metals' electronic structures, electron affinities, and atomic radii. researchgate.net This selectivity makes Y₅Si₃:e⁻ a promising candidate for targeted removal of specific heavy metal contaminants. researchgate.net
Table 2: Research Findings on Heavy Metal Encapsulation in Y₅Si₃:e⁻
| Heavy Metal | Encapsulation Energy (eV) | Encapsulation Efficacy |
|---|---|---|
| Chromium (Cr) | -1.12 researchgate.net | Highly Favorable (Exoergic) researchgate.net |
| Nickel (Ni) | Not explicitly quantified | Highly Favorable (Exoergic) researchgate.net |
| Copper (Cu) | Not explicitly quantified | Highly Favorable (Exoergic) researchgate.net |
| Lead (Pb) | Not explicitly quantified | Highly Favorable (Exoergic) researchgate.net |
| Zinc (Zn) | -0.99 researchgate.net | Favorable (Exoergic) researchgate.net |
| Cadmium (Cd) | Negative, but small researchgate.net | Weakly Favorable researchgate.net |
| Mercury (Hg) | Small, positive value researchgate.net | Not Favorable (Endothermic) researchgate.net |
Analytical and Characterization Techniques in Nickel Yttrium Research
Diffraction Methods
Diffraction methods are a cornerstone of materials science, providing detailed information about the crystallographic structure of materials. In the context of nickel-yttrium research, these techniques are indispensable for phase identification, determination of lattice parameters, and understanding the atomic arrangement within the crystal lattice.
X-ray Diffraction (XRD) and Synchrotron Powder X-ray Diffraction (SR-PXRD)
X-ray Diffraction (XRD) is a non-destructive technique widely used for the characterization of crystalline materials. walisongo.ac.ided.gov It is based on the principle of constructive interference of monochromatic X-rays and a crystalline sample. carleton.edu The interaction of the incident X-rays with the sample produces a diffraction pattern that is unique to the crystal structure of the material. walisongo.ac.ided.gov This pattern provides information about the spacing between atomic planes in the crystal lattice, which allows for the identification of the phases present in the sample. In the study of nickel-yttrium intermetallic compounds, XRD is instrumental in determining the crystal structure, lattice parameters, and phase purity of synthesized materials. walisongo.ac.ided.govaps.org
Synchrotron Powder X-ray Diffraction (SR-PXRD) is a more powerful variant of XRD that utilizes the intense and highly collimated X-ray beams produced by a synchrotron source. researchgate.netqub.ac.uk This high intensity significantly improves the resolution and data acquisition speed, enabling the detection of subtle structural details and the study of materials under non-ambient conditions. nih.govd-nb.info In Ni-Y research, SR-PXRD is particularly valuable for in-situ studies of phase transformations, allowing researchers to observe structural changes as a function of temperature or pressure in real-time. nih.govd-nb.info The high resolution of SR-PXRD is also crucial for distinguishing between closely related phases and for the precise determination of lattice parameters in complex nickel-yttrium alloy systems. researchgate.netresearchgate.net
Table 1: Applications of XRD and SR-PXRD in Nickel-Yttrium Research
| Technique | Information Obtained | Relevance to Ni-Y Compounds |
| XRD | Crystal structure, phase identification, lattice parameters, phase purity. walisongo.ac.ided.gov | Essential for routine characterization of new Ni-Y intermetallic phases and alloys. walisongo.ac.ided.govaps.org |
| SR-PXRD | High-resolution crystal structure, in-situ phase transformation studies, detection of minor phases. nih.govd-nb.info | Enables detailed investigation of the structural evolution of Ni-Y alloys under various processing conditions and the identification of subtle structural features. researchgate.netresearchgate.net |
Electron Probe Microanalysis (EPMA)
Electron Probe Microanalysis (EPMA) is a non-destructive technique used to determine the elemental composition of small volumes of solid materials with high accuracy and spatial resolution. wikipedia.orgub.edu The technique involves bombarding a sample with a focused electron beam and analyzing the characteristic X-rays emitted by the different elements present. ub.edu By comparing the intensities of these X-rays with those from standards of known composition, a quantitative elemental analysis can be obtained. wikipedia.org
In the context of nickel-yttrium alloys, EPMA is a powerful tool for investigating the microstructure and elemental distribution. wisc.edu It allows for the precise determination of the composition of different phases within the alloy, the identification of precipitates and inclusions, and the mapping of elemental distributions across a sample. wisc.educovalentmetrology.com This information is critical for understanding the phase equilibria and the relationship between the microstructure and the properties of Ni-Y materials.
Single-Crystal X-ray Diffractometry
Single-Crystal X-ray Diffractometry is the most powerful technique for determining the precise three-dimensional atomic arrangement within a crystal. carleton.edumdpi.com This method involves irradiating a single crystal of the material with a focused beam of X-rays and measuring the intensities of the thousands of diffracted beams. researchgate.net From this data, the electron density distribution within the crystal can be calculated, which in turn reveals the exact positions of the atoms.
Table 2: Comparison of Diffraction Techniques for Ni-Y Analysis
| Technique | Sample Type | Key Information Provided |
| XRD/SR-PXRD | Powder, bulk | Phase identification, lattice parameters |
| EPMA | Polished bulk | Quantitative elemental composition, elemental mapping wikipedia.orgub.edu |
| Single-Crystal XRD | Single crystal | Precise atomic coordinates, bond lengths, bond angles carleton.eduuwaterloo.ca |
Spectroscopic Techniques
Spectroscopic techniques involve the interaction of electromagnetic radiation with a material to obtain information about its chemical composition and electronic structure. These methods are highly sensitive and can provide valuable insights into the surface and bulk properties of nickel-yttrium compounds.
Near-Infrared (NIR) Spectroscopy
Near-Infrared (NIR) spectroscopy is an analytical technique that utilizes the near-infrared region of the electromagnetic spectrum (from approximately 780 nm to 2500 nm). wikipedia.org The absorption of NIR radiation by a material is due to overtones and combination bands of molecular vibrations. wikipedia.org NIR spectroscopy is a rapid and non-destructive method that often requires minimal sample preparation. nirlab.com
In the study of nickel-yttrium systems, NIR spectroscopy can be a valuable tool for the qualitative and quantitative analysis of various chemical and physical properties. nirlab.comtec5usa.com While not as structurally informative as diffraction techniques, it can be used to probe the chemical environment of certain functional groups and to monitor changes in the composition of Ni-Y materials during processing or in different environments. utwente.nl Its ability to analyze bulk materials makes it suitable for process monitoring and quality control applications. wikipedia.org
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. researchgate.netsurfacesciencewestern.com XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.
In the research of nickel-yttrium compounds, XPS is particularly crucial for determining the oxidation states of nickel and yttrium on the surface of alloys and thin films. core.ac.uknih.gov This is important for understanding corrosion and oxidation behavior. The technique can distinguish between different chemical states, such as metallic nickel (Ni⁰) and its various oxides (e.g., NiO, Ni₂O₃). researchgate.netsurfacesciencewestern.com Similarly, it can be used to characterize the surface chemistry of yttrium, which is often present as an oxide. thermofisher.com
Table 3: Key Information from Spectroscopic Analysis of Ni-Y Compounds
| Technique | Probing Depth | Information Obtained | Application in Ni-Y Research |
| NIR Spectroscopy | Bulk | Molecular vibrations, chemical composition nirlab.comtec5usa.com | Rapid, non-destructive analysis of chemical and physical properties. utwente.nl |
| XPS | Surface (1-10 nm) | Elemental composition, oxidation states researchgate.netsurfacesciencewestern.com | Characterization of surface oxides and chemical states of Ni and Y in alloys and thin films. core.ac.uknih.gov |
Extended X-ray Absorption Fine Structure (EXAFS) and Near-Edge X-ray Absorption Fine Structure (NEXAFS)
Extended X-ray Absorption Fine Structure (EXAFS) and Near-Edge X-ray Absorption Fine Structure (NEXAFS), collectively known as X-ray Absorption Spectroscopy (XAS), are powerful, element-specific techniques for elucidating the local atomic and electronic structure of materials. aps.orgmat-cs.com In the context of nickel-yttrium systems, these methods provide invaluable insights into the coordination environment, interatomic distances, and oxidation states of both nickel and yttrium atoms, which are crucial for understanding the material's properties. nih.gov
NEXAFS, also referred to as X-ray Absorption Near-Edge Structure (XANES), focuses on the region just above an absorption edge. stanford.eduwikipedia.org This part of the spectrum is highly sensitive to the formal oxidation state and coordination chemistry of the absorbing atom. nih.gov For instance, in nickel-yttrium compounds, NEXAFS can be used to probe the unoccupied electronic states, revealing details about the bonding environment and valence state of nickel and yttrium. wikipedia.orgnist.gov The precise energy and shape of the absorption edge are characteristic, acting as a "fingerprint" for a specific local structure and electronic configuration. wikipedia.org
EXAFS refers to the oscillatory structure extending several hundred electron volts above the absorption edge. mat-cs.commpg.de This fine structure arises from the interference between the outgoing photoelectron wave and the waves backscattered from neighboring atoms. mpg.de Analysis of the EXAFS region yields quantitative information about the local atomic arrangement around the absorbing element, which is not contingent on the material having long-range crystalline order. mdpi.com This makes it particularly suitable for studying a wide range of nickel-yttrium materials, including crystalline alloys, amorphous phases, and nanoparticles. mat-cs.commdpi.com
Key structural parameters can be extracted from EXAFS data analysis:
Interatomic Distances (Bond Lengths): The frequency of the EXAFS oscillations is inversely related to the distance between the absorbing atom and its neighbors. This allows for the precise determination of bond lengths, such as Ni-Y, Ni-Ni, and Y-Y distances. osti.govrsc.org
Coordination Numbers: The amplitude of the oscillations is proportional to the number of neighboring atoms in a specific coordination shell. aps.org This provides information on how many nearest neighbors surround a central nickel or yttrium atom.
Debye-Waller Factors: This term accounts for both static disorder (variations in bond lengths) and thermal vibrations, offering a measure of the structural order or disorder within the coordination shell. mdpi.com
In studies of related materials, such as manganese-substituted yttrium orthoferrite (YFeMnO), XAS at the yttrium K-edge has been used to determine the local structure around the yttrium atoms. nih.gov Fourier transforms of the EXAFS data reveal distinct peaks corresponding to coordination shells, such as the Y-O and Y-Y shells, allowing for the quantification of their respective distances. nih.gov Similarly, for nickel-containing alloys, EXAFS has been instrumental in determining the bond lengths of nickel with surrounding atoms and how these distances change with alloy composition. osti.gov By applying these principles to nickel-yttrium systems, researchers can gain a detailed, atom-level understanding of their structure.
| Technique | Region of Spectrum | Primary Information Obtained | Example Application in Ni-Y Research |
|---|---|---|---|
| NEXAFS/XANES | Near-edge (approx. -10 to +50 eV from edge) | Oxidation state, coordination geometry, electronic structure (unoccupied states). nih.govwikipedia.org | Determining the valence state of Ni (e.g., Ni0, Ni2+) and Y (e.g., Y3+). |
| EXAFS | Extended (approx. +50 to +1000 eV from edge) | Interatomic distances, coordination numbers, local disorder (Debye-Waller factors). osti.govaps.org | Quantifying the Ni-Y bond length and the number of Y atoms surrounding a Ni atom. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is a vibrational spectroscopy technique used to identify functional groups and molecular structures in materials. The method is based on the absorption of infrared radiation by a sample, which excites molecular vibrations (e.g., stretching, bending). Each type of bond vibrates at a characteristic frequency, resulting in a unique spectral fingerprint.
In the study of nickel-yttrium compounds, particularly oxides or materials with organic ligands, FT-IR spectroscopy serves to identify the nature of chemical bonds present. For instance, in the analysis of nickel-yttrium oxide systems, FT-IR can detect the characteristic vibrational modes of metal-oxygen (M-O) bonds. The position of these absorption bands provides information about the bond strength and the coordination environment of the metal ions. Typically, vibrations corresponding to Ni-O and Y-O bonds would be expected in the far-infrared region (below 1000 cm⁻¹). The presence of specific bands and any shifts in their positions can indicate the formation of a mixed-metal oxide phase as opposed to a simple mixture of individual oxides.
Furthermore, FT-IR is highly effective for detecting the presence of surface-adsorbed species or residual impurities from synthesis processes. For example, it can identify:
Hydroxyl groups (-OH): Broad absorption bands in the 3200-3600 cm⁻¹ region can indicate the presence of adsorbed water or surface hydroxyls.
Carbonate species (CO₃²⁻): Sharp absorption peaks around 1400-1500 cm⁻¹ and 850 cm⁻¹ often point to the presence of carbonate impurities, which can form from the reaction of the material with atmospheric CO₂.
Organic residues: If organometallic precursors are used in the synthesis of nickel-yttrium materials, FT-IR can track the removal of organic ligands during calcination by monitoring the disappearance of C-H and C-O stretching bands.
While FT-IR provides valuable information about molecular bonds and functional groups, it is not typically used for determining the bulk elemental composition or detailed crystallographic structure of metallic alloys. Its primary utility in nickel-yttrium research is in the characterization of non-metallic compounds like oxides, hydroxides, or functionalized materials.
Raman Spectroscopy
Raman spectroscopy is another form of vibrational spectroscopy that is complementary to FT-IR. It involves inelastic scattering of monochromatic light, usually from a laser source. The frequency shift between the incident and scattered light, known as the Raman shift, corresponds to the vibrational modes of the molecules or crystal lattice in the sample. This technique is particularly sensitive to the crystalline structure, phase composition, and presence of defects in materials.
For nickel-yttrium compounds, especially oxides like yttrium nickelates (e.g., YNiO₃) or mixed oxide systems, Raman spectroscopy is a powerful tool for phase identification and structural characterization. Different crystal structures and phases will exhibit distinct sets of Raman-active phonon modes. For example, the transition between different crystallographic phases of a nickel-yttrium oxide as a function of temperature or pressure can be monitored by observing the appearance or disappearance of specific Raman peaks.
Key applications in nickel-yttrium research include:
Phase Identification: Distinguishing between different nickel-yttrium oxide phases or identifying secondary phases such as NiO or Y₂O₃ within a composite material. Each phase has a unique Raman spectrum that can serve as a fingerprint.
Crystallinity and Disorder: The width and intensity of Raman peaks are sensitive to the degree of crystallinity. Broadened peaks often indicate an amorphous or nanocrystalline structure, or the presence of structural disorder and defects.
Lattice Dynamics: The positions of the Raman peaks provide direct information about the vibrational energies of the crystal lattice. These are influenced by factors such as atomic mass, bond strength, and crystal symmetry, offering deep insight into the material's structural properties.
In the case of metallic nickel-yttrium alloys, Raman spectroscopy is generally less informative because metals are poor Raman scatterers. However, it can be extremely useful for studying surface phenomena, such as the formation of thin oxide or corrosion layers on the alloy's surface, which would produce a distinct Raman signal.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., Solid-state NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a technique that probes the local magnetic fields around atomic nuclei. It is highly sensitive to the local chemical environment, including coordination, bonding, and internuclear distances, providing atom-specific structural and electronic information. In materials science, solid-state NMR is particularly valuable for characterizing the structure of crystalline and amorphous solids where diffraction methods may be limited.
In the context of nickel-yttrium research, solid-state NMR can be applied to study specific nuclei. The yttrium-89 (B1243484) (⁸⁹Y) nucleus is a spin-1/2 nucleus and is therefore an excellent candidate for NMR studies. ⁸⁹Y solid-state NMR can provide detailed information about the local environment of yttrium atoms within a nickel-yttrium compound. The chemical shift of the ⁸⁹Y resonance is highly sensitive to the number and type of neighboring atoms. This allows researchers to:
Distinguish between different yttrium sites in a complex crystal structure.
Characterize the degree of atomic ordering and site occupancy in alloys.
Probe the formation of different phases in nickel-yttrium oxide systems. For example, the ⁸⁹Y chemical shift in Y₂O₃ is distinct from that in a mixed nickel-yttrium oxide phase, enabling phase quantification.
Nickel has two NMR-active isotopes, ⁶¹Ni (spin-3/2) and ⁶³Ni (spin-1/2), but both present challenges. ⁶¹Ni is a quadrupolar nucleus with low natural abundance, which often results in broad and difficult-to-interpret spectra. ⁶³Ni is radioactive. Therefore, NMR studies of nickel-yttrium compounds more commonly focus on the ⁸⁹Y nucleus.
Due to the paramagnetic nature of many nickel compounds (e.g., those containing Ni²⁺), the NMR signals can be significantly broadened and shifted by the unpaired electrons. While this presents a challenge, the analysis of these paramagnetic shifts can also provide valuable information about the magnetic properties of the material and the spatial distribution of electron spin density.
Energy Dispersive X-ray Spectroscopy (EDX/EDS)
Energy Dispersive X-ray Spectroscopy (EDX or EDS) is an analytical technique used for the elemental analysis or chemical characterization of a sample. It is most often integrated with electron microscopy instruments, such as a Scanning Electron Microscope (SEM) or Transmission Electron Microscope (TEM). The technique relies on the interaction of a high-energy electron beam with the sample, which causes atoms to emit characteristic X-rays. The energy of these X-rays is specific to the element from which they were emitted, allowing for elemental identification.
In the analysis of nickel-yttrium compounds, EDX is a routine and indispensable tool for:
Elemental Identification: Confirming the presence of nickel and yttrium in the sample.
Quantitative Composition Analysis: Determining the atomic or weight percentage of nickel and yttrium. This is crucial for verifying the stoichiometry of synthesized compounds, such as Ni₃Y or Ni₅Y, and for assessing the homogeneity of alloys.
Elemental Mapping: By scanning the electron beam across an area of the sample, EDX can generate two-dimensional maps showing the spatial distribution of nickel and yttrium. This is particularly useful for identifying phase segregation, inclusions, or variations in composition across the material's microstructure. For example, in a multiphase nickel-yttrium alloy, EDX mapping can clearly distinguish between nickel-rich and yttrium-rich regions.
Impurity Detection: Identifying the presence of any unintended elements that may have been introduced during synthesis or processing.
The accuracy of quantitative EDX analysis can be affected by factors such as sample topography and matrix effects (absorption and fluorescence of X-rays within the sample). Therefore, proper calibration with standards and the use of correction factors are often necessary for obtaining reliable compositional data.
Microscopic and Morphological Characterization
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is a fundamental technique for characterizing the surface topography and morphology of materials at the micro- and nanoscale. It operates by scanning a focused beam of electrons over a sample's surface. The interactions between the electrons and the sample generate various signals—primarily secondary electrons (SE) and backscattered electrons (BSE)—which are collected by detectors to form an image.
In the study of nickel-yttrium compounds, SEM provides critical information about the material's physical structure, which is often directly linked to its properties and synthesis conditions.
Surface Topography and Morphology: Using the secondary electron detector, SEM reveals detailed information about the surface features, such as grain size, grain shape, particle morphology, and porosity. For example, SEM can be used to visualize whether a nickel-yttrium powder consists of spherical, irregular, or agglomerated particles.
Phase and Compositional Contrast: The backscattered electron detector provides contrast based on the average atomic number (Z-contrast). In a multiphase nickel-yttrium sample, regions with a higher average atomic number (which would be yttrium-rich phases, as Y has Z=39 and Ni has Z=28) will appear brighter in the BSE image than nickel-rich phases. This allows for the direct visualization of the microstructure and the distribution of different intermetallic phases.
Microstructural Analysis: SEM is used to examine the microstructure of bulk nickel-yttrium alloys, revealing features like grain boundaries, dendritic structures resulting from solidification, and the presence of precipitates or secondary phases. This information is vital for understanding the mechanical and physical properties of the alloy.
Fractography: When studying the mechanical failure of nickel-yttrium components, SEM is used to analyze the fracture surface. The features observed can determine the mode of failure (e.g., ductile, brittle) and identify the origin of the fracture.
As mentioned previously, SEM is almost always combined with EDX, allowing for simultaneous morphological imaging and elemental analysis of specific features observed in the micrograph. This combination is a powerful tool for establishing clear relationships between the microstructure and the chemical composition of nickel-yttrium materials.
| Technique | Primary Signal | Information Provided | Application Example |
|---|---|---|---|
| FT-IR Spectroscopy | Infrared Absorption | Functional groups, molecular vibrations, presence of impurities (e.g., oxides, carbonates). | Identifying Ni-O and Y-O vibrational modes in a nickel-yttrium oxide. |
| Raman Spectroscopy | Inelastic Light Scattering | Crystalline structure, phase identification, lattice defects, and disorder. | Distinguishing between different crystallographic phases of YNiO₃. |
| Solid-State NMR | Nuclear Spin Transitions | Local atomic environment, coordination, structural disorder (especially around ⁸⁹Y). | Characterizing the local environment of yttrium atoms in a Ni-Y alloy. |
| EDX/EDS | Characteristic X-rays | Elemental composition (qualitative and quantitative), elemental mapping. | Mapping the distribution of Ni and Y to show phase segregation in an alloy. |
| SEM | Secondary & Backscattered Electrons | Surface topography, morphology, grain size, phase distribution (Z-contrast). | Imaging the grain structure and identifying Y-rich phases in a polished cross-section. |
High-Resolution Transmission Electron Microscopy (HRTEM)
Research on nanocrystalline nickel-yttrium alloys has utilized HRTEM to examine the grain size and the distribution of secondary phases. For instance, in Ni-Y alloys synthesized by mechanical alloying, HRTEM, in conjunction with other techniques, helps to confirm the nanocrystalline nature of the material and to identify the presence of nanoscale yttrium-containing precipitates, such as yttrium nitride (YN), which can form due to inadvertent contamination during processing. researchgate.netcambridge.org These precipitates play a crucial role in pinning grain boundaries and enhancing the thermal stability of the nanocrystalline structure. researchgate.net
HRTEM is also employed to study the structure of intermetallic phases within the Ni-Y system. For example, the Ni₁₇Y₂ phase has been observed in nickel-based superalloys containing yttrium. researchgate.net HRTEM can resolve the atomic arrangement of such intermetallic compounds and their interfaces with the surrounding matrix, providing fundamental data for understanding phase relationships and mechanical properties. In studies of Al-Ni-Y alloys, TEM images have shown the formation of structures composed of homogeneously dispersed α-Al nanograins, demonstrating the technique's ability to reveal the impact of composition and cooling rates on the final microstructure. researchgate.net
Thermal Analysis (e.g., Differential Scanning Calorimetry, Differential Thermal Analysis, Thermogravimetric Analysis)
Thermal analysis techniques are critical for investigating the temperature-dependent behavior of nickel-yttrium alloys, including phase transformations, thermal stability, and reaction kinetics. abo.fiasu.edu These methods measure changes in a material's physical properties as a function of temperature. tainstruments.com
Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference. mt.com In Ni-Y research, DSC is extensively used to identify the temperatures of phase transitions. For example, in studies of nickel-based superalloy 718 with yttrium additions, DSC tests revealed that an alloy with a high Y content showed earlier precipitation of the γ” phase (Ni₃Nb), which is the primary hardening contributor. researchgate.net The DSC curves for these alloys identified exothermic peaks corresponding to the precipitation of γ' and γ'' phases, as well as the transformation of γ'' to the δ phase. researchgate.net Endothermic peaks related to the dissolution of these phases were also observed. researchgate.net This demonstrates DSC's utility in determining how yttrium influences the precipitation and dissolution temperatures of key strengthening phases.
Differential Thermal Analysis (DTA) is another technique that detects thermal events by measuring the temperature difference between a sample and an inert reference. asu.edu It is effective for studying phase transitions and reactions in the solid state. abo.fi When combined with Thermogravimetric Analysis (TGA), which measures changes in mass with temperature, it provides a comprehensive picture of a material's thermal behavior. asu.edu
Thermogravimetric Analysis (TGA) is particularly useful for studying processes involving mass loss or gain, such as oxidation or decomposition. While specific TGA data for binary Ni-Y systems is less common in the provided context, the technique is fundamental in thermal analysis for assessing material stability at high temperatures. asu.edu
The addition of yttrium to nickel alloys has been shown to significantly enhance their thermal stability. Experiments on nanocrystalline nickel with yttrium additions demonstrated that increasing the yttrium content led to the stabilization of the nanocrystalline grain size at elevated annealing temperatures. researchgate.netcambridge.org This stabilization is often attributed to the formation of thermally stable particles, such as yttrium oxides or nitrides, which hinder grain growth. researchgate.net
Table 1: Phase Transformation Temperatures in Yttrium-Alloyed Superalloy 718 identified by DSC
| Phase Transformation Event | Approximate Temperature Range (°C) |
|---|---|
| γ' Phase Precipitation | ~580 |
| γ'' Phase Precipitation | 640 - 780 |
| γ'' to δ Phase Transformation/Precipitation | ~900 |
| δ Phase Dissolution | ~1040 |
Data sourced from DSC analysis of solutionized alloys during heating. researchgate.net
Magnetometry (e.g., Vibrating Sample Magnetometer)
Magnetometry is used to measure the magnetic properties of materials. The Vibrating Sample Magnetometer (VSM) is a common instrument for characterizing the magnetic behavior of nickel-yttrium compounds, particularly in the form of yttrium-substituted ferrites. soton.ac.uk VSM analysis provides key magnetic parameters such as saturation magnetization (Ms), remanence (Mr), and coercivity (Hc) by measuring the magnetic moment of a sample as a function of an applied magnetic field, generating a hysteresis loop. irost.ir
Research on yttrium-substituted nickel ferrites (e.g., NiY₂ₓFe₂₋₂ₓO₄) has shown that the inclusion of yttrium significantly influences the material's magnetic properties. irost.ircivilica.com VSM results from studies on these nanostructures, synthesized via co-precipitation, indicated that both saturation magnetization and coercivity values decreased as the yttrium content increased up to x = 0.12. irost.ircivilica.com This change is attributed to the redistribution of cations on the octahedral sites within the ferrite's spinel structure. irost.ircivilica.com
Similarly, in Ni₀.₄₂Zn₀.₅₈YₓFe₂₋ₓO₄ compounds, the substitution of Fe³⁺ ions with Y³⁺ ions has been investigated to understand its effect on magnetic properties. sci-hub.red Such studies are crucial for tailoring the magnetic characteristics of these materials for specific applications, which range from microwave devices to power transformers. sci-hub.red The findings consistently show that even small additions of rare-earth ions like yttrium can cause substantial changes in the magnetic behavior of nickel-based ferrite (B1171679) systems. irost.ir
Table 2: Effect of Yttrium Substitution on Magnetic Properties of NiY₂ₓFe₂₋₂ₓO₄ Nanoparticles
| Yttrium Content (x) | Saturation Magnetization (Ms) | Coercivity (Hc) |
|---|---|---|
| 0.00 | Decreases with increasing Y | Decreases with increasing Y |
| 0.02 | ↓ | ↓ |
| 0.06 | ↓ | ↓ |
| 0.12 | ↓ | ↓ |
General trend observed in VSM studies at room temperature. irost.ircivilica.com
Future Research Directions and Emerging Trends
Integration of Experimental and Computational Approaches for Predictive Materials Design
A major emerging trend in the development of nickel-yttrium materials is the deep integration of computational modeling and experimental techniques for predictive materials design. This synergistic approach accelerates the discovery and optimization of new materials with desired properties, reducing the time and cost associated with traditional trial-and-error methodologies.
Computational tools such as the CALPHAD (CALculation of PHAse Diagrams) method and first-principles calculations are becoming indispensable in predicting phase stability, thermodynamic properties, and even mechanical characteristics of nickel-yttrium alloys. frontiersin.orgaps.org For instance, computational thermodynamics can be used to design novel nickel-based superalloys with specific compositions to achieve a high volume fraction of strengthening precipitates. researchgate.net By generating large datasets of potential alloy compositions and their predicted properties, researchers can employ big data analytics and machine learning algorithms to identify the most promising candidates for experimental synthesis and characterization. frontiersin.orgnih.gov This data-driven approach allows for a more targeted and efficient exploration of the vast compositional space of multi-component nickel-yttrium systems. nih.gov
Recent research has demonstrated the power of this integrated approach. For example, a virtual semigrand canonical Widom approach has been developed to efficiently compute the complex phase behavior of ternary liquid metal alloys, including those containing nickel, which is crucial for applications like additive manufacturing. illinois.edu Furthermore, ab initio high-throughput efforts are continuously identifying new potential intermetallic compounds in alloy systems, which can then be computationally screened for stability at practical synthesis temperatures before experimental validation is attempted. researchgate.net This iterative loop of computational prediction followed by experimental verification is crucial for accelerating the materials design lifecycle.
Key Research Findings in Predictive Materials Design:
| Research Area | Computational Technique | Key Finding |
| Novel Superalloy Design | CALPHAD, Big Data Analytics | Identification of high gamma prime superalloy compositions with reduced cracking susceptibility. frontiersin.org |
| Phase Diagram Calculation | Virtual semigrand canonical Widom approach | Efficient and accurate mapping of complex phase behavior in ternary liquid metal alloys. illinois.edu |
| New Compound Prediction | Ab initio high-throughput calculations | Identification of previously unknown stable intermetallic compounds in alloy systems. researchgate.net |
| Microstructure-Property Relationship | Correlative tracer diffusion-analytical microscopy | Understanding the influence of grain boundary structure on material properties. researchgate.net |
Exploration of Novel Nickel-Yttrium Architectures for Enhanced Functionality
Beyond compositional design, future research will increasingly focus on the exploration of novel architectures of nickel-yttrium materials to unlock enhanced and often multifunctional properties. This includes the design of materials at various length scales, from the atomic arrangement in crystal structures to the micro- and macroscopic form of the final material.
Researchers are investigating various alloy phases within the nickel-yttrium system, such as YNi₅ and Ni₁₇Y₂, to harness their specific properties. stanfordmaterials.comiaea.org The formation of these intermetallic phases can significantly influence the mechanical and functional characteristics of the material. For example, the presence of the Ni₁₇Y₂ phase has been observed in nickel-based superalloys containing yttrium. iaea.org The exploration of cobalt-rich yttrium-cobalt-boron systems through evolutionary search schemes has also predicted novel compounds like YCo₁₆ and YCo₂₀ with potentially high magnetization and Curie temperatures. aps.org
Furthermore, the concept of high-entropy alloys (HEAs), which contain multiple principal elements in near-equiatomic concentrations, is being extended to include nickel and yttrium. These complex alloys can exhibit unique properties not found in conventional alloys, such as high strength and ductility. researchgate.net The design of HEAs often involves a synergistic combination of computational methods to predict phase stability and experimental techniques for synthesis and characterization. nih.gov
The architectural design also extends to the nanoscale. The development of nickel-yttrium nanoparticles and nanocomposites is a burgeoning area of research. For instance, yttrium surface gradient doping has been shown to enhance the structural and thermal stability of high-nickel layered oxides used as cathode materials in lithium-ion batteries. acs.org This surface manipulation strategy improves the performance and safety of energy storage devices. acs.org
Development of Sustainable Synthesis Routes for Nickel-Yttrium Materials
In line with global efforts towards green and sustainable technologies, a significant future research direction is the development of environmentally benign and energy-efficient synthesis routes for nickel-yttrium materials. This involves moving away from traditional energy-intensive metallurgical processes and exploring novel, cleaner alternatives.
One promising approach is the adoption of "green synthesis" methods, particularly for the production of nanoscale materials. For example, the use of plant extracts as chelating agents for the synthesis of yttrium oxide nanoparticles represents a more environmentally friendly alternative to conventional chemical methods. impactfactor.org Another innovative and sustainable technique is the use of microplasma-assisted processes. This method has been successfully employed to synthesize yttrium oxide nanoparticles from an aqueous precursor at ambient conditions, offering a scalable and eco-friendly route. tue.nl
The principles of sustainable metallurgy are also being applied to the production of bulk nickel-yttrium alloys. mpie.de Research is focused on reducing the carbon footprint of primary production through methods like hydrogen-based reduction of metal ores. mpie.de Furthermore, there is a growing emphasis on designing alloys that are more compatible with recycling processes, contributing to a circular economy for these valuable materials. mpie.de The development of low-energy metallurgical synthesis routes is a key goal in this area. mpie.de
Examples of Sustainable Synthesis Approaches:
| Synthesis Method | Material Produced | Key Advantages |
| Green Synthesis (using plant extracts) | Yttrium oxide nanoparticles | Environmentally friendly, low cost. impactfactor.org |
| Microplasma-Assisted Process | Yttrium oxide nanoparticles | Facile, scalable, operates at ambient conditions. tue.nl |
| Hydrogen-Based Reduction | Bulk Metals | Reduced CO₂ emissions compared to traditional methods. mpie.de |
Tailoring Nickel-Yttrium Systems for Specific Advanced Energy and Environmental Technologies
A significant portion of future research on nickel-yttrium compounds will be application-driven, with a focus on tailoring their properties for specific advanced energy and environmental technologies. The unique combination of properties offered by these materials makes them promising candidates for addressing some of the most pressing global challenges.
In the energy sector, nickel-yttrium materials are being actively investigated for a range of applications. In energy storage, yttrium is used to enhance the stability and performance of high-nickel cathode materials for next-generation lithium-ion batteries. acs.org The ability of certain yttrium-nickel alloys to absorb large amounts of hydrogen makes them suitable for hydrogen storage applications. stanfordmaterials.com Furthermore, yttrium-stabilized zirconia, a ceramic material, is critical for the development of high-temperature applications like solid oxide fuel cells (SOFCs), which offer a highly efficient means of energy conversion. sfa-oxford.com
For environmental applications, nickel-based catalysts containing yttrium are showing promise. Yttrium oxide can act as a promoter or support for nickel catalysts used in processes like the dry reforming of methane (B114726), a reaction that converts greenhouse gases into valuable synthesis gas. mdpi.com The addition of yttrium can enhance the dispersion of active nickel sites and improve the catalyst's activity and stability. mdpi.com
The versatility of nickel-yttrium systems allows for their properties to be fine-tuned for these specific applications. For example, in superalloys used in high-temperature environments like gas turbines, the addition of yttrium can improve oxidation and corrosion resistance. researchgate.netsamaterials.com By carefully controlling the composition and microstructure, researchers can optimize the performance of these materials for demanding operating conditions.
Q & A
Basic: What experimental techniques are optimal for characterizing atomic-level interactions in Ni-Y alloys?
Answer:
To investigate atomic interactions in Ni-Y alloys, employ a combination of X-ray diffraction (XRD) for crystallographic phase identification and transmission electron microscopy (TEM) for nanoscale structural analysis. Pair these with energy-dispersive X-ray spectroscopy (EDS) to map elemental distribution. For surface and bonding insights, X-ray photoelectron spectroscopy (XPS) and extended X-ray absorption fine structure (EXAFS) are critical. Studies on Y-doped Ni catalysts (e.g., Ni/Y₂O₃) show that XRD can detect phase shifts caused by Y incorporation, while H₂-temperature-programmed reduction (H₂-TPR) quantifies metal-support interactions . For alloys, differential scanning calorimetry (DSC) clarifies phase stability, as seen in Ni-Y systems where excess Y forms Ni₃Y intermetallics .
Basic: How does yttrium doping influence the catalytic activity of nickel-based systems?
Answer:
Yttrium enhances catalytic performance by modifying nickel’s electronic and structural properties. In CO₂ methanation, Y promotes smaller Ni crystallites (confirmed via TEM) and increases medium-strength basic sites (measured by CO₂-temperature-programmed desorption, CO₂-TPD), which improve CO₂ adsorption and conversion. For example, adding 0.4 wt.% Y to Ni-layered double hydroxides raised CO₂ conversion from 16% to 81% at 250°C . Y also strengthens metal-support interactions, reducing Ni sintering during reactions. Electrochemical studies of Ni-Y alloys further show Y stabilizes oxide layers, enhancing corrosion resistance .
Basic: What synthesis methods are effective for producing Ni/Y nanocomposites?
Answer:
Ultrasonic spray pyrolysis (USP) with lyophilization is a robust method for Ni/Y₂O₃ nanocomposites, enabling precise control over stoichiometry and particle size (Table 2 in ). Co-precipitation is another key technique for Ni-Y catalysts, where pH and calcination temperature dictate phase purity. For example, hydrotalcite-derived Ni-Y catalysts require calcination at 400–600°C to form mixed oxides with high surface area . Sol-gel methods are also used for homogeneous Y distribution in Ni matrices, particularly for thin-film applications.
Advanced: How can researchers resolve contradictions in reported phase stability of Ni-Y alloys?
Answer:
Discrepancies often arise from synthesis variables (e.g., cooling rates, Y concentration) or characterization limits. To address this:
- Vary synthesis parameters : Systematically test Y content (0.2–2.0 wt.%) and annealing conditions.
- Multi-technique validation : Combine XRD with in situ TEM to track phase evolution under thermal stress.
- Computational modeling : Density functional theory (DFT) can predict stable Ni-Y phases under specific conditions, reconciling experimental data. For instance, DFT studies on Y-doped Ni ferrites explain how Y alters lattice parameters and magnetic properties .
Advanced: What strategies optimize Ni/Y catalysts for high-temperature stability?
Answer:
- Enhance metal-support interaction : Use Y₂O₃ as a support to anchor Ni nanoparticles, reducing sintering. H₂-TPR profiles in Y-promoted catalysts show stronger Ni-O-Y bonds compared to pure Ni systems .
- Control Y loading : Excess Y (>0.3 wt.%) forms brittle intermetallics (Ni₃Y), degrading mechanical properties. Limit Y to ≤0.4 wt.% for optimal thermal stability .
- Post-synthesis treatments : Air calcination followed by H₂ reduction stabilizes Ni-Y interfaces, as demonstrated in hydrotalcite-derived catalysts .
Advanced: How can combined experimental-computational approaches improve Ni/Y system design?
Answer:
- DFT for mechanistic insights : Model Y’s role in altering Ni’s d-band structure, which affects adsorption energetics in catalysis .
- Machine learning (ML) : Train ML models on existing Ni-Y phase diagrams to predict unexplored compositions.
- In situ/operando studies : Pair synchrotron XAS with reaction testing to monitor Ni-Y dynamics in real time .
Basic: What statistical methods validate reproducibility in Ni/Y synthesis?
Answer:
- Design of Experiments (DoE) : Use factorial designs to isolate critical variables (e.g., precursor concentration, pH).
- Error analysis : Calculate standard deviations across ≥3 synthesis batches. For USP-synthesized Ni/Y₂O₃, particle size distributions should show <5% variability .
- Control groups : Compare Y-free Ni systems to isolate Y’s effects .
Advanced: How to assess long-term stability of Y-doped Ni alloys in corrosive environments?
Answer:
- Accelerated aging tests : Expose alloys to cyclic thermal (25–800°C) and chemical (e.g., H₂S) stresses.
- Electrochemical impedance spectroscopy (EIS) : Quantify oxide layer resistance over time.
- Post-mortem analysis : Use scanning electron microscopy (SEM) and EDS to identify Y segregation or depletion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
